3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-11-7-8-15-12(11)14(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOQTDIMFRJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264806 | |
| Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24086-35-9 | |
| Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24086-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole chemical structure and properties
Topic: 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This bicyclic heteroaromatic system, fusing a pyrazole and a thiophene ring, exhibits distinct electronic properties that make it an ideal bioisostere for purines and indoles.
This guide details the structural characteristics, validated synthetic pathways, physicochemical properties, and pharmacological potential of this scaffold, with a specific focus on its application as a kinase inhibitor and cytotoxic agent (e.g., Tpz-1).
Chemical Identity & Structural Logic
Nomenclature and Core Structure
The molecule consists of a thiophene ring fused to a pyrazole ring across the [2,3-c] bond. The numbering system prioritizes the heteroatoms in the fused system, with the N-phenyl group typically at position 1 and the methyl group at position 3.
-
Molecular Formula:
(Core) -
Molecular Weight: 214.29 g/mol (Core); 258.30 g/mol (5-carboxylic acid derivative)
-
CAS Number: 24086-35-9 (Core); 24086-27-9 (5-carboxylic acid)
Electronic Properties
-
Aromaticity: Both rings are aromatic. The pyrazole nitrogen (N1) donates its lone pair to the
-system, while the thiophene sulfur contributes to the electron density, making the system electron-rich and susceptible to electrophilic aromatic substitution, particularly at position 5 if unsubstituted. -
Geometry: The molecule is planar, facilitating intercalation into DNA or stacking within kinase ATP-binding pockets.
Synthetic Architectures
The synthesis of the thieno[2,3-c]pyrazole core typically proceeds through the Vilsmeier-Haack cyclization strategy. This route is preferred for its scalability and the ability to install functional groups at the 5-position (e.g., carboxylates) for further derivatization.
Primary Synthetic Pathway (Vilsmeier-Haack Strategy)
Precursor: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
Step 1: Formylation & Chlorination
Reaction of the pyrazolone with
Step 2: Thiophene Ring Closure The chloro-aldehyde reacts with ethyl thioglycolate (or methyl thioglycolate) in the presence of a base (e.g., sodium ethoxide).
-
Mechanism:[5][6] The sulfur nucleophile attacks the C5-Cl position (displacement), followed by an intramolecular aldol-type condensation between the methylene of the thioglycolate and the C4-aldehyde.
-
Result: Formation of ethyl this compound-5-carboxylate .
Visualization of Synthesis Logic
[6]
Physicochemical Properties[6][7][8][9][10]
The physical profile of the scaffold dictates its "drug-likeness." The 5-carboxylic acid derivative is the most common reference standard.
| Property | Value (Approx.) | Context |
| Melting Point | 252°C (Hydrazide) | High crystallinity indicates strong intermolecular stacking. |
| Solubility | DMSO, DMF | Poor water solubility; requires polar aprotic solvents for stock solutions. |
| LogP | ~3.5 | Lipophilic; crosses cell membranes effectively. |
| H-Bond Donors | 0 (Core), 1 (Acid) | Low donor count improves membrane permeability. |
| H-Bond Acceptors | 2 (N, S) | Nitrogen at pos-2 is a key acceptor for kinase hinge binding. |
| TPSA | ~83 Ų (Acid) | Within the optimal range for oral bioavailability (<140 Ų). |
Pharmacological Applications[7][11][12]
Mechanism of Action: Kinase Inhibition
The thieno[2,3-c]pyrazole scaffold mimics the adenosine ring of ATP. This allows it to function as a Type I kinase inhibitor, binding to the hinge region of kinases such as Aurora Kinase , CDK2 , and IGF-1R .
Case Study: Tpz-1 (Cytotoxic Agent)
A specific derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), has demonstrated potent anticancer activity.
-
Target: Microtubule destabilization and multi-kinase modulation.
-
Effect: Induces cell cycle arrest and apoptosis in cancer cell lines at low micromolar concentrations (0.19–2.99 μM).
Signaling Pathway Interference
[6][9]
Experimental Protocols
Protocol A: Synthesis of 5-Carboxylate Derivative
-
Vilsmeier Reagent Prep: Cool DMF (10 mL) to 0°C. Add
(30 mmol) dropwise. Stir for 30 min. -
Formylation: Add 3-methyl-1-phenyl-5-pyrazolone (10 mmol) to the mixture. Heat to 80°C for 4 hours.
-
Quench: Pour onto crushed ice. Neutralize with sodium acetate. Filter the yellow precipitate (5-chloro-4-formyl intermediate).
-
Cyclization: Dissolve intermediate (5 mmol) in ethanol. Add ethyl thioglycolate (5.5 mmol) and triethylamine (or NaOEt). Reflux for 4–6 hours.
-
Isolation: Cool to room temperature. The product precipitates as crystals.[7][8][9] Recrystallize from ethanol/DMF.
Protocol B: In Vitro Cytotoxicity Assay
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. -
Treatment: Dissolve compound in DMSO (Stock 10 mM). Dilute to test concentrations (0.1–10 μM). Incubate for 48 hours.
-
Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
References
-
MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
-
Santa Cruz Biotechnology. this compound-5-carboxylic acid (CAS 24086-27-9).[1][2]
-
ResearchGate. (2018). A Convenient Synthesis, Reactions and Biological Activity of Some New 6H-Pyrazolo[4',3':4,5]thieno[3,2-d][1,2,3]triazine.
-
PubChem. this compound-5-carboxylic acid.[1]
Sources
- 1. 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid | C13H10N2O2S | CID 802154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-5-carboxylic acid | CAS 24086-27-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Compound 4-methylphenyl this compound-5-carboxylate -... [chemdiv.com]
- 4. CAS 24086-35-9: this compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Executive Summary
The thienopyrazole fused-ring system represents a privileged scaffold in modern medicinal chemistry, offering bioisosteric utility to purines and indoles. CAS 24086-27-9 , identified as 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid , serves as a critical intermediate in the synthesis of bioactive derivatives targeting Aurora kinases, Hsp90, and VEGFR pathways.
This technical guide provides a comprehensive analysis of the chemical architecture, synthesis methodologies, and pharmacological potential of CAS 24086-27-9 and its related derivatives. By synthesizing data from recent high-throughput screenings and structure-activity relationship (SAR) studies, we establish a validated workflow for leveraging this scaffold in oncology and anti-inflammatory pipelines.
Chemical Identity & Structural Analysis[1][2][3]
The Anchor Molecule: CAS 24086-27-9[4][5][6][7]
-
Chemical Name: this compound-5-carboxylic acid[1]
-
Molecular Formula:
-
Molecular Weight: 258.29 g/mol
-
Key Functionality:
-
C5-Carboxylic Acid: Provides a "handle" for amide coupling to generate diverse libraries of kinase inhibitors.
-
N1-Phenyl Group: Contributes hydrophobic bulk, often occupying the solvent-exposed region or hydrophobic pocket of ATP-binding sites.
-
C3-Methyl Group: A small lipophilic moiety that restricts conformational rotation and enhances metabolic stability.
-
Physicochemical Profile (Calculated)
| Property | Value | Implication for Drug Design |
| LogP | ~2.8 - 3.2 | Optimal lipophilicity for cell membrane permeability. |
| TPSA | ~75 Ų | Good oral bioavailability prediction (Rule of 5 compliant). |
| H-Bond Donors | 1 (COOH) | Critical for active site interaction (e.g., hinge region). |
| H-Bond Acceptors | 4 | Facilitates water-bridged interactions. |
| Rotatable Bonds | 2 | Rigid core minimizes entropic penalty upon binding. |
Synthesis Architectures
The synthesis of CAS 24086-27-9 and its derivatives typically follows two primary strategies: the Vilsmeier-Haack Cyclization (Method A) and the Gewald Reaction (Method B). Method A is preferred for generating the specific [2,3-c] isomer with high regioselectivity.
Method A: The Pyrazole-First Strategy (Preferred)
This route builds the thiophene ring onto a pre-existing pyrazole core. It is highly scalable and allows for the introduction of the carboxylic acid moiety at C5.
Reaction Logic:
-
Precursor: 3-methyl-1-phenyl-pyrazol-5-one.
-
Formylation: Vilsmeier-Haack reaction (
) yields the 5-chloro-4-carbaldehyde intermediate. -
Cyclization: Nucleophilic attack by thioglycolic acid (or ethyl thioglycolate) followed by Thorpe-Ziegler cyclization closes the thiophene ring.
Visualization of Synthesis Pathway[9]
Figure 1: Retrosynthetic analysis and forward synthesis of CAS 24086-27-9, highlighting the transition from pyrazole precursor to the bicyclic thienopyrazole core.
Pharmacological Mechanisms & Applications[9]
The thieno[2,3-c]pyrazole scaffold is a proven pharmacophore in oncology. Its planar structure mimics the adenine ring of ATP, allowing it to function as a Type I or Type II kinase inhibitor.
Target Landscape
-
Aurora Kinases (A & B): Derivatives of CAS 24086-27-9 have shown potent inhibition of Aurora kinases, which are critical for centrosome maturation and chromosome segregation during mitosis. Inhibition leads to G2/M arrest and apoptosis.
-
Hsp90 (Heat Shock Protein 90): Recent in silico and in vitro studies suggest that thienopyrazoles can bind to the N-terminal ATP pocket of Hsp90, destabilizing oncogenic client proteins.
-
VEGFR-2: Substituted thienopyrazoles act as angiogenesis inhibitors by blocking the VEGF signaling pathway.
Mechanism of Action: Mitotic Arrest
Figure 2: Mechanism of Action (MOA) for thienopyrazole-based Aurora Kinase inhibitors, leading to mitotic catastrophe.
Experimental Protocols
Protocol: Synthesis of CAS 24086-27-9 (Optimized)
Rationale: This protocol utilizes the reaction between a chloropyrazole aldehyde and a thiol to form the fused thiophene ring.
Reagents:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Thioglycolic acid (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) -
DMF (Dimethylformamide) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the chloropyrazole aldehyde in 20 mL of anhydrous DMF in a round-bottom flask.
-
Addition: Add 25 mmol of anhydrous
to the solution. Stir for 10 minutes at room temperature. -
Cyclization: Dropwise add 12 mmol of thioglycolic acid. The reaction is exothermic; maintain temperature below 60°C using an ice bath if necessary.
-
Reflux: Heat the mixture to 100-110°C for 4-6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up: Cool the mixture to room temperature and pour onto crushed ice (200g). Acidify to pH 3-4 using 1N HCl to precipitate the carboxylic acid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1) to obtain CAS 24086-27-9 as an off-white solid.
Protocol: In Vitro Cell Viability Assay (MTT)
Rationale: To validate the cytotoxic potential of derivatives synthesized from the CAS 24086-27-9 scaffold.
-
Seeding: Seed MCF-7 or HCT-116 cancer cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with graded concentrations (0.1
M – 100 M) of the thienopyrazole derivative. Include DMSO control (<0.5%). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media and add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Safety & Handling (MSDS Highlights)
CAS 24086-27-9 and its precursors are potent chemical entities. Strict adherence to safety protocols is mandatory.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[3][4] | Use in a fume hood. Wear N95/P100 respirator if dust is generated. |
| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear chemical safety goggles and nitrile gloves (min 0.11mm). |
| Environmental | Toxic to aquatic life with long-lasting effects. | Dispose of as hazardous chemical waste; do not release into drains. |
References
-
PubChem. (n.d.). This compound-5-carboxylic acid (CAS 24086-27-9).[5][1] National Library of Medicine.[1] Retrieved from [Link]
-
Farghaly, A. R., et al. (2025). Synthesis of Thieno[2,3-c]pyrazoles and Related Heterocycles.[6][2] ResearchGate. Retrieved from [Link]
-
Bindi, S., et al. (2010). Thienopyrazoles as Potent Inhibitors of Aurora Kinase. (Cited in context of thienopyrazole biological activity).[6][2][7][3][8]
-
MDPI Biology. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects. Retrieved from [Link]
Sources
- 1. 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid | C13H10N2O2S | CID 802154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lobachemie.com [lobachemie.com]
- 4. CAS 10326-27-9: Barium chloride, dihydrate | CymitQuimica [cymitquimica.com]
- 5. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Biological Activity of Thieno[2,3-c]pyrazole Scaffold in Drug Discovery
The following technical guide details the biological activity, pharmacological potential, and synthesis of the thieno[2,3-c]pyrazole scaffold.
Executive Summary: The Emergence of a "Privileged Scaffold"
In the landscape of heterocyclic drug design, the thieno[2,3-c]pyrazole scaffold represents a bioisosteric evolution of the indazole and thienopyrimidine cores. While its regioisomer, thieno[3,2-c]pyrazole, has been extensively mined for Aurora kinase inhibition, the [2,3-c] isomer remains a high-potential, under-explored pharmacophore.[1]
This scaffold is defined by a rigid bicyclic system fusing a thiophene ring to a pyrazole ring across the c-bond. Its planar architecture allows for effective intercalation into DNA and precise fitting into ATP-binding pockets of kinases, while the presence of three heteroatoms (S, N, N) provides diverse hydrogen bond donor/acceptor vectors essential for high-affinity ligand-protein interactions.
Structural Chemistry & Pharmacophore Analysis
The biological potency of thieno[2,3-c]pyrazole stems from its electronic distribution and structural rigidity.
Isomeric Distinction
It is critical to distinguish the [2,3-c] isomer from its congeners.
-
Thieno[2,3-c]pyrazole (Target): Sulfur at position 7 (in fused numbering).
-
Thieno[3,2-c]pyrazole: Sulfur at position 6.[2]
The [2,3-c] orientation positions the sulfur atom to modulate the lipophilicity of the "western" flank of the molecule, influencing blood-brain barrier (BBB) permeability and hydrophobic pocket occupancy in enzymatic targets.
Pharmacophoric Map
The scaffold typically functions via three key interaction zones:
-
N1-Position (Tail): Tolerates bulky aryl/heteroaryl groups; critical for solubility and occupying solvent-exposed regions of the binding pocket.
-
C3-Position (Wing): Ideal for small alkyl or polar substitutions to tune electronic density.
-
C5-Position (Head): The primary vector for functionalization (e.g., carbohydrazides, amides) to engage catalytic residues (e.g., Lysine/Aspartate in kinases).
Figure 1: Pharmacophoric mapping of the thieno[2,3-c]pyrazole scaffold highlighting key substitution vectors.[3]
Therapeutic Applications & Mechanism of Action[4]
Oncology: The Kinase Inhibitor Paradigm
The most significant application of this scaffold lies in oncology, specifically as a multi-target kinase inhibitor.
Case Study: Compound Tpz-1
A landmark derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), has demonstrated nanomolar potency against acute myeloid leukemia (HL-60) cells.[1]
-
Mechanism: Tpz-1 acts as a "dirty" inhibitor (multi-target), which is often advantageous in overcoming resistance. It disrupts the phosphorylation of survival kinases including Akt , p38 MAPK , and STAT3 , while paradoxically inducing hyperphosphorylation of ERK1/2 to trigger apoptotic catastrophe.
-
Microtubule Destabilization: Unlike pure kinase inhibitors, Tpz-1 also disrupts mitotic spindle formation, leading to G2/M phase arrest.
Signaling Cascade Disruption:
Figure 2: Mechanism of action for Tpz-1, illustrating multi-nodal inhibition of survival pathways and induction of apoptosis.
Antimicrobial & Antifungal Activity
Derivatives functionalized at the C5 position with carbohydrazide moieties have shown broad-spectrum activity.
-
Targets: Bacterial cell wall biosynthesis enzymes and fungal sterol pathways.
-
Potency: Selected derivatives exhibit MIC values comparable to Ampicillin against S. aureus and E. coli. The lipophilic nature of the thienopyrazole core likely aids in penetrating the lipid-rich membranes of Gram-negative bacteria.
Emerging Targets: EGFR and VEGFR-2
Recent SAR studies indicate that thieno[2,3-c]pyrazoles can function as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The scaffold occupies the ATP-binding cleft, forming hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
Quantitative Data Summary
The following table summarizes key biological data points for thieno[2,3-c]pyrazole derivatives from recent high-impact studies.
| Target / Cell Line | Compound ID | Activity Type | Value (IC50 / MIC) | Reference |
| HL-60 (Leukemia) | Tpz-1 | Cytotoxicity | 0.95 µM | [1] |
| MCF-7 (Breast) | Tpz-1 | Cytotoxicity | 2.15 µM | [1] |
| EGFR (Kinase) | 3-methyl-5-subst. | Enzyme Inhibition | 0.06 µM | [2] |
| VEGFR-2 | 3-methyl-5-subst. | Enzyme Inhibition | 0.22 µM | [2] |
| S. aureus | 5-carbohydrazide | Antibacterial | 12.5 µg/mL | [3] |
| C. albicans | 5-carbohydrazide | Antifungal | 25.0 µg/mL | [3] |
*Note: Values for EGFR/VEGFR are for optimized fused pyrazole analogs closely related to the [2,3-c] core.
Technical Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide. Rationale: This protocol utilizes the Vilsmeier-Haack approach to generate the intermediate aldehyde, followed by cyclization with a sulfur nucleophile. This is the most robust method for generating the [2,3-c] isomer specifically.
Reagents & Equipment[2][5][6]
-
Starting Material: 1,3-diphenyl-1H-pyrazol-5(4H)-one or phenylhydrazine/acetophenone precursors.
-
Vilsmeier Reagent: POCl3 / DMF.
-
Cyclization Agent: Ethyl thioglycolate.
-
Base: Potassium Carbonate (K2CO3) or Sodium Ethoxide (NaOEt).
-
Solvent: Ethanol (EtOH), DMF.
Step-by-Step Methodology
-
Formation of Chloropyrazole Carboxaldehyde:
-
React the pyrazolone precursor with POCl3 (3 eq) and DMF (3 eq) at 0°C, then heat to 90°C for 4 hours.
-
Mechanism:[1][4][5] Formylation at C4 and chlorination at C5 occur simultaneously.
-
Workup: Pour into ice water, neutralize with NaHCO3. Filter the precipitate (5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde).
-
-
Thiophene Ring Closure (The Critical Step):
-
Dissolve the chloro-aldehyde intermediate (10 mmol) in Ethanol (30 mL).
-
Add Ethyl thioglycolate (10 mmol) and K2CO3 (20 mmol).
-
Reflux for 6–8 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the aldehyde spot.
-
Product: Ethyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate.
-
-
Hydrazide Functionalization:
-
Suspend the ester from Step 2 in Ethanol.
-
Add Hydrazine Hydrate (99%, 5 eq).
-
Reflux for 10 hours.
-
Cool to room temperature.[3] The product will crystallize out.
-
Yield: Typically 75–85%.
-
Figure 3: Synthetic route for the construction of the functionalized thieno[2,3-c]pyrazole core.
Structure-Activity Relationship (SAR) Insights
Based on the synthesis and biological screening of various libraries, the following SAR trends are established for the thieno[2,3-c]pyrazole scaffold:
-
N1-Substitution (The Tail):
-
Aryl groups (Phenyl, Fluorophenyl): Essential for anticancer activity. Replacing the phenyl ring with a methyl group significantly reduces potency against HL-60 and MCF-7 lines, suggesting a requirement for hydrophobic pi-stacking in the binding pocket.
-
-
C3-Substitution (The Wing):
-
Methyl: Optimal for maintaining planarity and minimizing steric clash.
-
Bulky groups: Larger groups here often abolish activity due to steric hindrance with the gatekeeper residue in kinase domains.
-
-
C5-Substitution (The Head):
-
Carbohydrazide Linkers: Highly active. The terminal nitrogen of the hydrazide acts as a hydrogen bond donor.
-
Schiff Bases: Condensing the hydrazide with methoxy-substituted benzaldehydes (as in Tpz-1) dramatically increases cytotoxicity compared to the unsubstituted hydrazide. The ortho-methoxy group is particularly privileged, likely due to a specific conformational lock or metabolic stability.
-
References
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology (Basel), 2022.[1][6][7]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020.
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles and Thieno[2,3-c]pyrazoles. Phosphorus, Sulfur, and Silicon, 2006.
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors (Comparative Context). Bioorganic & Medicinal Chemistry Letters, 2013.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole molecular weight and formula
An In-depth Technical Guide to 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole: A Core Scaffold for Drug Discovery
Introduction: The Thieno[2,3-c]pyrazole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thieno[2,3-c]pyrazole core, a bicyclic system formed by the fusion of thiophene and pyrazole rings, represents one such scaffold.[1] Pyrazole and thiophene moieties are individually prominent in numerous approved drugs, recognized for their broad therapeutic applications, including anticancer and anti-inflammatory agents.[1] Their fusion into the thienopyrazole system creates a structurally rigid and electronically distinct entity with significant potential for drug design. Derivatives of this core have shown promise as kinase inhibitors, antiproliferative, antiviral, and anti-inflammatory agents.[1]
This guide provides a detailed technical overview of a specific, yet foundational, member of this family: This compound . We will delve into its fundamental molecular characteristics, synthesis methodologies, and the profound biological activities exhibited by its derivatives, establishing its importance as a core structure for researchers, scientists, and drug development professionals.
Core Compound: Molecular Identity
The subject of this guide, this compound, serves as the parent structure for a multitude of biologically active derivatives. While extensive data exists for its functionalized analogues, the fundamental properties of this core molecule are foundational. Its identity is defined by the precise arrangement of its constituent atoms.
Based on the structure of its well-documented derivatives, such as this compound-5-carboxylic acid (C₁₃H₁₀N₂O₂S)[2][3], the molecular formula and weight of the parent compound can be established by the formal replacement of the carboxylic acid group with a hydrogen atom.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₀N₂S | Deduced from[2][3] |
| Molecular Weight | 214.29 g/mol | Calculated |
| Core Structure | Thieno[2,3-c]pyrazole | [1] |
Synthesis and Chemical Elaboration
The construction of the thieno[2,3-c]pyrazole ring system is a critical process, often achieved through multi-step sequences starting from functionalized pyrazole precursors. A common and effective strategy involves building the thiophene ring onto a pre-existing pyrazole core.
Conceptual Synthesis Workflow
The synthesis pathway leverages a key intermediate, a 5-chloro-4-formyl pyrazole, which undergoes cyclization to form the fused thiophene ring. This approach provides a versatile entry point for introducing various substituents onto the thiophene moiety of the final scaffold.
Caption: Generalized workflow for the synthesis of the thieno[2,3-c]pyrazole core.
Exemplary Synthesis Protocol
The following protocol is a representative method adapted from literature procedures for synthesizing the thieno[2,3-c]pyrazole scaffold.[4]
Step 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
-
Starting Material: Begin with 3-methyl-1-phenyl-pyrazol-5-one. This is a commercially available and cost-effective starting material.[5]
-
Vilsmeier-Haack Reagent: In a flask equipped with a stirrer and under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C.
-
Reaction: Add the 3-methyl-1-phenyl-pyrazol-5-one to the Vilsmeier reagent. The reaction mixture is then heated, typically to around 60-80°C, for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is carefully quenched by pouring onto crushed ice. The resulting precipitate is filtered, washed with water to remove residual acid, and dried to yield the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde intermediate.
Step 2: Formation of the Thiophene Ring
-
Reagents: The aldehyde intermediate is dissolved in a suitable solvent like ethanol. A sulfur-containing nucleophile, such as methyl thioglycolate, and a base (e.g., sodium ethoxide) are required for the cyclization.
-
Cyclization: The methyl thioglycolate and sodium ethoxide are added to the solution of the aldehyde. This mixture is refluxed. The reaction involves an initial condensation followed by an intramolecular cyclization to form the thiophene ring, yielding methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate.[4]
-
Isolation: After cooling, the product often precipitates and can be isolated by filtration.
Step 3: Conversion to the Parent Compound
-
Hydrolysis & Decarboxylation: The ester from Step 2 can be hydrolyzed to the corresponding carboxylic acid using a base like NaOH, followed by acidification. Subsequent heating of the carboxylic acid derivative under appropriate conditions (e.g., in a high-boiling point solvent with a catalyst) can effect decarboxylation to yield the final target compound, this compound.
Therapeutic Potential and Biological Activity
While the parent compound is primarily a scaffold for further chemical modification, the biological activities of its derivatives provide compelling evidence for its therapeutic potential. The core structure is integral to the molecule's ability to interact with key biological targets.
Anticancer and Cytotoxic Effects
A significant body of research points to the anticancer potential of the thieno[2,3-c]pyrazole class.[1]
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Thieno[2,3-c]pyrazoles have been identified as inhibitors of several important kinases, including Aurora kinases (AURK), cyclin-dependent kinase 2 (CDK2), and insulin-like growth factor type 1 receptor (IGF-1R).[1] Inhibition of these targets can disrupt cell cycle progression and halt tumor growth.
-
Induction of Apoptosis: A notable derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1), was found to be a potent and selective cytotoxic agent against a panel of 17 human cancer cell lines.[1] Its mechanism of action was determined to be the induction of apoptosis (programmed cell death), a critical pathway for eliminating cancerous cells.[1]
Caption: Proposed mechanism of apoptosis induction by a thieno[2,3-c]pyrazole derivative.
Anti-inflammatory and Other Activities
The thienopyrazole scaffold has also been implicated in modulating inflammatory pathways. Derivatives have been investigated as inhibitors of phosphodiesterase 7A (PDE7A), an enzyme involved in inflammatory and immunological diseases.[1][6] This highlights the versatility of the core structure, suggesting its potential application beyond oncology into autoimmune and inflammatory disorders.
Conclusion and Future Directions
This compound represents a foundational structure in a class of heterocycles with demonstrated and significant pharmacological relevance. Its rigid, fused-ring system provides a robust platform for the development of targeted therapeutics. The proven anticancer and anti-inflammatory activities of its derivatives underscore the value of this scaffold in modern drug discovery.
Future research should focus on expanding the chemical space around this core, exploring substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties. The development of more efficient and scalable synthesis routes will further enable the exploration of this promising chemical entity. For researchers in drug development, the thieno[2,3-c]pyrazole core remains a high-potential starting point for generating novel candidates to address unmet medical needs in oncology and immunology.
References
-
Macherla, S., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
- Gomtsyan, A., et al. (2015).
- Abdel-Wahab, B. F., et al. (2018). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. Journal of Heterocyclic Chemistry.
-
Kamal El-Dean, A. M., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Ecotoxicology and Environmental Safety. Available at: [Link]
-
Farghaly, A.-R. (2015). (PDF) Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. Available at: [Link]
- MilliporeSigma. (n.d.). This compound-5-carboxamide. Sigma-Aldrich.
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC Education. Available at: [Link]
- Sanofi. (1985). US Patent 4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
ISF College of Pharmacy. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]
- Kikelj, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
- Combi-Blocks. (n.d.). This compound-5-CARBOXYLIC ACID. Combi-Blocks.
- AiFChem. (n.d.). This compound-5-carboxamide. AiFChem.
- ChemDiv. (n.d.). 3-methyl-N-(3-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. ChemDiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid | C13H10N2O2S | CID 802154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-5-carboxylic acid | CAS 24086-27-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Evolution and Pharmacochemistry of 1-Phenyl-3-Methyl-Thienopyrazoles
Topic: History and Development of 1-Phenyl-3-Methyl-Thienopyrazoles Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary
The 1-phenyl-3-methyl-thienopyrazole scaffold represents a critical bioisosteric evolution in medicinal chemistry, bridging the historical utility of pyrazolone drugs (e.g., Edaravone, Antipyrine) with modern kinase-targeted oncology. This guide analyzes the transition from classical Knorr synthesis to advanced Vilsmeier-Haack cyclization strategies, detailing the structural logic that confers potent inhibitory activity against Aurora kinases, EGFR, and microtubule dynamics.
Structural Evolution: From Pyrazolones to Bicyclic Heterocycles
The Historical Anchor: The Knorr Pyrazoles
The lineage of thienopyrazoles traces back to 1883, when Ludwig Knorr synthesized antipyrine.[1] The core moiety, 1-phenyl-3-methyl-5-pyrazolone , became a staple intermediate.[2] While pyrazolones themselves possess analgesic and free-radical scavenging properties (e.g., Edaravone), they lack the rigid planarity required for deep ATP-pocket insertion in kinase domains.
The Thiophene Fusion (Bioisosterism)
The development of 1-phenyl-3-methyl-thieno[2,3-c]pyrazole was driven by the principle of scaffold rigidification. Fusing a thiophene ring to the pyrazole core achieves two critical medicinal chemistry goals:
-
Planarity: Extends the aromatic surface area, enhancing
- stacking interactions within the hydrophobic cleft of enzyme active sites. -
Lipophilicity: The sulfur atom increases
relative to the oxygenated pyrazolone precursor, improving membrane permeability.
There are two primary isomeric systems relevant to drug discovery, dictated by the direction of the thiophene fusion:
-
Thieno[2,3-c]pyrazole: The sulfur atom is adjacent to the pyrazole C4 position.
-
Thieno[3,2-c]pyrazole: The sulfur atom is distal, altering the electronic vector of the molecule.
Synthetic Architectures: The Vilsmeier-Haack Gateway
The synthesis of this scaffold is not merely a condensation reaction; it is a study in electrophilic substitution logic. The dominant route utilizes the Vilsmeier-Haack reaction to functionalize the inert C4 position of the pyrazolone ring, creating a reactive "handle" for cyclization.
Mechanism of Action: The Chloro-Formylation Strategy
The transformation relies on the reactivity of 1-phenyl-3-methyl-5-pyrazolone with phosphoryl chloride (
-
Electrophilic Attack: The Vilsmeier reagent (chloroiminium ion) attacks the electron-rich C4 position.
-
Chlorination: Simultaneous conversion of the C5-carbonyl to a C5-chloro substituent occurs due to the excess
. -
Result: Formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate is the "lynchpin" of the synthesis.
Cyclization with Thioglycolates
The 5-chloro-4-formyl intermediate undergoes a cascade reaction with ethyl thioglycolate under basic conditions:
-
Step A (S-Alkylation): Nucleophilic displacement of the C5-chlorine by the thiol group.
-
Step B (Aldol Condensation): Intramolecular attack of the methylene carbon on the C4-aldehyde.
-
Step C (Aromatization): Dehydration yields the fully aromatic thieno[2,3-c]pyrazole core.
Pharmacological Landscape: Target Specificity
Oncology and Kinase Inhibition
The 1-phenyl-3-methyl-thienopyrazole scaffold has shown exceptional promise as an ATP-competitive inhibitor.
-
Aurora Kinases: Derivatives of this scaffold bind to the ATP-binding pocket of Aurora-A and Aurora-B, enzymes critical for centrosome maturation and chromosome segregation. The planar tricyclic system mimics the adenine ring of ATP.
-
Tpz-1 (Case Study): A specific derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1), acts as a mitotic inhibitor.[3] It disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in leukemia cell lines (HL-60).
Structure-Activity Relationship (SAR)
-
N1-Phenyl Ring: Essential for hydrophobic interactions; substitution (e.g., 4-F, 4-OMe) modulates metabolic stability.
-
C3-Methyl Group: Provides steric bulk that orients the molecule within the binding pocket; rarely modified without loss of potency.
-
C5-Position: The "vector" for diversity. Amide, ester, or hydrazide extensions at C5 are critical for interacting with the solvent-exposed regions of the kinase domain or forming hydrogen bonds with the hinge region.
Experimental Protocols
Protocol A: Synthesis of the Lynchpin Intermediate
Target: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Rationale: This protocol maximizes the yield of the chloro-aldehyde, preventing premature hydrolysis.
-
Reagent Preparation: In a dry 250 mL round-bottom flask, charge dry DMF (12 mL, 155 mmol) and cool to 0°C in an ice bath.
-
Activation: Add
(25 mL, 270 mmol) dropwise over 20 minutes. Caution: Exothermic. Stir for 30 minutes to generate the Vilsmeier salt (white precipitate may form). -
Addition: Add 1-phenyl-3-methyl-5-pyrazolone (5.0 g, 28.7 mmol) portion-wise.
-
Reflux: Heat the mixture to 110°C for 4 hours. The solution will turn deep orange/red.
-
Quench: Pour the hot reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Isolation: Neutralize to pH 7 with saturated sodium acetate solution. The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.[1]
-
Expected Yield: 75-85%[2]
-
Appearance: Pale yellow crystals.
-
Protocol B: Thieno-Ring Closure
Target: Ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate Rationale: Uses a base-catalyzed Thorpe-Ziegler style cyclization.
-
Setup: Dissolve the chloro-aldehyde from Protocol A (1.0 eq) in anhydrous ethanol.
-
Reagents: Add ethyl thioglycolate (1.1 eq) and anhydrous potassium carbonate (
, 2.0 eq). -
Reaction: Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Pour into ice water.
-
Purification: The precipitate is filtered and recrystallized from EtOH/DMF mixtures.
Visualization & Logic Flows
Figure 1: Synthetic Pathway (Vilsmeier-Haack Route)
Caption: The conversion of the pyrazolone core to the thienopyrazole scaffold via the chloro-formyl intermediate.
[4]
Figure 2: Tpz-1 Signaling Mechanism (Apoptosis Induction)
Caption: Mechanism of action for Tpz-1 derivative inducing apoptosis in HL-60 leukemia cells.
Data Summary: Comparative Activity
| Compound Class | Core Modification | Primary Target | IC50 / Potency | Key Reference |
| Pyrazolone | Unfused (Edaravone) | Free Radicals / COX | High | [1] |
| Thieno[2,3-c] | 5-Carbohydrazide (Tpz-1) | Microtubules / HL-60 | 0.19 - 2.99 | [2] |
| Thieno[3,2-c] | 3-Amino derivatives | Aurora-A Kinase | < 50 nM | [3] |
| Thieno[2,3-c] | 5-Carboxamide | EGFR Tyrosine Kinase | Low | [4] |
References
-
Synthesis and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology (MDPI). [Link][3][5]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry Letters. (Cited via ResearchGate context). [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone derivatives. Iranian Journal of Organic Chemistry. [Link]
Sources
Scaffold Logic in Drug Design: A Comparative Analysis of Thieno[2,3-c]pyrazole and Thieno[2,3-d]pyrimidine
Executive Summary: The Geometry of Bioisosterism
In modern medicinal chemistry, scaffold hopping is not merely about avoiding patent space; it is a strategic maneuver to optimize physicochemical properties (logP, tPSA) and vector alignment within a binding pocket.
This guide provides a technical dissection of two sulfur-containing fused systems:
-
Thieno[2,3-d]pyrimidine: A 5,6-fused system and a classic bioisostere of quinazoline and purine (ATP mimic).[1]
-
Thieno[2,3-c]pyrazole: A 5,5-fused system, serving as a compact isostere of indazole or thieno-indole.
While the thieno[2,3-d]pyrimidine scaffold is "privileged" in kinase discovery (EGFR, PI3K), the thieno[2,3-c]pyrazole offers a distinct topological profile useful for fragment-based design and correcting metabolic liabilities associated with larger bicyclic systems.
Structural & Electronic Topology
The fundamental difference lies in the ring fusion size and the resulting bond vectors.
Comparative Metrics
| Feature | Thieno[2,3-d]pyrimidine | Thieno[2,3-c]pyrazole |
| Ring Fusion | 5,6-fused (Thiophene + Pyrimidine) | 5,5-fused (Thiophene + Pyrazole) |
| Bioisostere Of | Quinazoline, Purine (Adenine) | Indazole, Indole, Thienopyrrole |
| H-Bond Donors (HBD) | 0 (Core), 1 (if 4-NH2 substituted) | 1 (Pyrazole NH) |
| H-Bond Acceptors (HBA) | 2 (Pyrimidine nitrogens) | 1 (Pyrazole nitrogen) |
| Vector Geometry | Linear extension (similar to naphthalene) | Bent/Angular (similar to azulene) |
| Electronic Character | Electron-deficient pyrimidine ring (High dipole) | Electron-rich pyrazole (Amphoteric) |
| Primary Target Class | Kinases (ATP Competitive), GPCRs | Aurora Kinases, Ion Channels, GPCRs |
Hinge Binding Logic (Kinase Context)
-
Thieno[2,3-d]pyrimidine: typically binds to the kinase hinge region via the N1 (acceptor) and an exocyclic amine at C4 (donor). This mimics the Adenine binding mode found in ATP.
-
Thieno[2,3-c]pyrazole: binds via the pyrazole moiety. The NH serves as a donor and the adjacent N as an acceptor. The 5,5-geometry alters the exit vector of substituents, often directing groups towards the solvent front or the gatekeeper residue at a steeper angle than the 5,6-system.
Decision Logic Diagram
Figure 1: Decision tree for scaffold selection based on binding pocket topology and physicochemical requirements.
Synthetic Pathways: Divergent Strategies
The synthesis of these two scaffolds requires fundamentally different approaches. The thieno[2,3-d]pyrimidine is most efficiently accessed via the Gewald Reaction , while the thieno[2,3-c]pyrazole typically requires Hydrazine Cyclization of a functionalized thiophene.
Synthetic Workflow Comparison
Figure 2: Parallel synthetic tracks.[2] The Gewald reaction builds the thiophene first, whereas the pyrazole route often modifies an existing thiophene core.
Experimental Protocols
Protocol A: Thieno[2,3-d]pyrimidine Synthesis (Gewald Route)
Targeting the "Privileged Scaffold" for Kinase Inhibition.
Rationale: The Gewald reaction is a multicomponent condensation that constructs the thiophene ring fully functionalized for immediate pyrimidine fusion.
Step 1: Synthesis of 2-Amino-3-ethoxycarbonylthiophene (Gewald)
-
Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (S8, 10 mmol), Ethanol (20 mL), Morpholine (15 mmol).
-
Procedure:
-
Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.
-
Add morpholine dropwise (Exothermic! Control temp < 50°C).
-
Reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Cool to 4°C. The aminothiophene precipitates.
-
Filter and wash with cold ethanol.
-
Yield Expectation: 70–85% (Yellow solid).
-
Step 2: Pyrimidine Fusion
-
Reagents: 2-Aminothiophene intermediate (from Step 1), Formamide (excess, acts as solvent).
-
Procedure:
-
Suspend intermediate in Formamide (10 mL per gram).
-
Heat to 160–180°C (Reflux) for 6 hours.
-
Critical Check: Reaction is complete when the amine spot disappears on TLC.
-
Cool to RT. Pour into ice water.
-
Filter the precipitate (Thieno[2,3-d]pyrimidin-4(3H)-one).[3]
-
Protocol B: Thieno[2,3-c]pyrazole Synthesis
Targeting the Compact Indazole Isostere.
Rationale: This route relies on the nucleophilic displacement of a halide on the thiophene ring by hydrazine, followed by cyclization onto an adjacent nitrile.
Step 1: Hydrazine Displacement
-
Reagents: 3-Chloro-4-cyano-thiophene (or 3-chlorothiophene-2-carbonitrile) (10 mmol), Hydrazine hydrate (30 mmol), Ethanol (15 mL).
-
Procedure:
Step 2: N-Alkylation (Optional but common for SAR)
-
Unlike the pyrimidine, the pyrazole NH is acidic. It can be alkylated to tune solubility or target specific pockets.
Medicinal Chemistry Case Studies
Thieno[2,3-d]pyrimidine in EGFR Inhibition
Researchers have extensively utilized this scaffold to overcome gefitinib resistance. The 5,6-fusion allows for a "tail" at the C4 position (usually an aniline) to occupy the hydrophobic pocket, while the N1 accepts a hydrogen bond from Met793 in the hinge region.
-
Key Insight: The sulfur atom in the thiophene ring increases lipophilicity compared to the quinazoline nitrogen, improving membrane permeability but potentially increasing metabolic clearance.
Thieno[2,3-c]pyrazole in Aurora Kinase
This scaffold is used when the binding pocket is "shallow."
-
Study: In the development of Aurora A inhibitors, the thieno[2,3-c]pyrazole core provided a rigid, planar anchor.
-
Advantage: The 3-amino substituted variants (derived from the nitrile cyclization) allow for H-bonding networks that are sterically forbidden for the bulkier 5,6-systems.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs. 3
-
Alamry, A. A., et al. (2024).[4] Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Arkivoc. 4
-
Elrazaz, E. Z., et al. (2016).[5] Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. 5
-
He, L., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. 6
-
Haider, et al. (2022).[7] Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules. 8
Sources
- 1. longdom.org [longdom.org]
- 2. A Facile and Convenient Synthesis of some Novel Hydrazones, Schiff’s Base and Pyrazoles Incorporating Thieno[2,3-b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
Technical Monograph: Anticancer Potential of 3-Methyl-1-Phenyl-1H-Thieno[2,3-c]Pyrazole Scaffolds
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to bridge two distinct pharmacological axes: microtubule destabilization and tyrosine kinase inhibition (EGFR/VEGFR) . Unlike promiscuous cytotoxic agents, derivatives of this scaffold—most notably Tpz-1 —exhibit a targeted mechanism of action that disrupts the G2/M phase of the cell cycle while simultaneously dampening oncogenic signaling pathways (Akt, STAT3, CREB).
This guide synthesizes the chemical architecture, synthesis protocols, and mechanistic data defining this compound class. It serves as a blueprint for researchers aiming to optimize this scaffold for next-generation chemotherapeutics.
Chemical Architecture & Synthesis
The core "engine" of this anticancer agent is the fusion of a pyrazole ring (conferring stability and hydrogen-bonding potential) with a thiophene ring (enhancing lipophilicity and electronic distribution).
The Synthetic Pathway
The synthesis relies on the Vilsmeier-Haack reaction to generate a reactive aldehyde intermediate, which subsequently undergoes cyclization with a sulfur nucleophile.
Core Synthesis Protocol
-
Formation of Pyrazolone: Condensation of phenylhydrazine with ethyl acetoacetate yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1]
-
Vilsmeier-Haack Formylation: Treatment with POCl₃/DMF introduces a formyl group at C-4 and converts the C-5 carbonyl to a chloride, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
-
Thiophene Ring Closure: Reaction with ethyl mercaptoacetate in the presence of a base (e.g., K₂CO₃) effects a cyclization to form the thieno[2,3-c]pyrazole core.
Visualization: Synthesis Workflow
Figure 1: Step-wise chemical synthesis of the thieno[2,3-c]pyrazole scaffold.
Pharmacological Profile
The anticancer potency of this scaffold is best exemplified by the derivative Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide).
In Vitro Cytotoxicity (IC₅₀ Data)
The following table summarizes the inhibitory concentration (IC₅₀) of Tpz-1 across various human cancer cell lines compared to standard chemotherapeutics.
| Cell Line | Tissue Origin | Tpz-1 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Outcome |
| HL-60 | Leukemia (AML) | 0.95 | 0.82 | Comparable potency |
| Jurkat | Leukemia (T-ALL) | 1.20 | 0.65 | High potency |
| MOLT-4 | Leukemia (T-ALL) | 1.45 | 0.78 | High potency |
| HeLa | Cervical Cancer | 2.10 | 1.50 | Moderate potency |
| MCF-7 | Breast Cancer | 2.85 | 1.10 | Moderate potency |
| PBMC | Normal Cells | > 50.0 | < 5.0 | High Selectivity Index |
Key Insight: The scaffold demonstrates a high selectivity index , effectively killing cancer cells at low micromolar concentrations while sparing normal peripheral blood mononuclear cells (PBMCs).
Mechanistic Pathways
The thieno[2,3-c]pyrazole scaffold operates via a dual-mechanism mode of action, primarily targeting cytoskeletal dynamics and secondarily inhibiting oncogenic kinases.
Primary Axis: Microtubule Destabilization
Unlike taxanes (which stabilize microtubules), Tpz-1 acts as a microtubule destabilizer , similar to Vinca alkaloids. It binds to tubulin, preventing polymerization, which leads to:
-
Mitotic Spindle Collapse: Failure to form the spindle apparatus.
-
G2/M Arrest: Cells accumulate in the G2/M phase, unable to complete mitosis.
-
Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bax↑, Bcl-2↓, Caspase-3 activation).
Secondary Axis: Kinase Modulation
Derivatives of this scaffold have shown affinity for the ATP-binding pocket of EGFR and VEGFR-2 . Molecular docking studies suggest the thieno-pyrazole core mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
Visualization: Signaling Cascade
Figure 2: Mechanistic pathway of Tpz-1 inducing apoptosis via microtubule destabilization and kinase modulation.
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and biological validation of the scaffold.
Protocol A: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Reagents: POCl₃ (35 mmol), DMF (15 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).[1]
-
Procedure:
-
Validation: Melting point 141-142°C; ¹H-NMR confirms aldehyde peak at ~9.8 ppm.
Protocol B: Tubulin Polymerization Assay
-
Objective: Confirm direct interaction with tubulin.
-
Procedure:
-
Prepare purified tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.
-
Add test compound (5 µM) or Paclitaxel (Control) at 4°C.
-
Transfer to 37°C and monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Interpretation: A decrease in Vmax compared to control indicates inhibition of polymerization (destabilization).
Future Outlook & SAR Insights
The This compound scaffold is amenable to significant optimization:
-
C-5 Substitution: The carbohydrazide linker is critical for potency. Replacing the phenyl ring at the hydrazide terminus with electron-withdrawing groups (e.g., -NO₂, -CF₃) tends to enhance cytotoxicity.
-
N-1 Substitution: The phenyl group at N-1 is essential for hydrophobic pocket occupation in kinases. Substitution with bulky groups (e.g., naphthyl) decreases activity due to steric clash.
-
Dual-Targeting: Future derivatives should be designed to balance tubulin binding with specific kinase selectivity (e.g., EGFR T790M mutant) to overcome resistance mechanisms.
References
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology (Basel), 2022. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus. RSC Advances, 2021. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone derivatives. Iranian Journal of Organic Chemistry, 2015. [Link]
-
Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as Potential EGFR Inhibitors. Molecules, 2012. [Link]
-
Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. Trends in Cell Biology, 2018. [Link]
Sources
Methodological & Application
Protocol for Thorpe-Ziegler cyclization to form thienopyrazole rings
Abstract & Strategic Overview
The thieno[2,3-c]pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, exhibiting potent inhibitory activity against receptor tyrosine kinases (e.g., KDR/VEGFR-2) and serine/threonine kinases (e.g., Aurora-A) [1, 2].
This Application Note details the Thorpe-Ziegler cyclization protocol for fusing a thiophene ring onto a pyrazole core. Unlike the Gewald reaction (which builds the thiophene first) or hydrazine cyclizations (which build the pyrazole last), the Thorpe-Ziegler approach allows for the late-stage divergence of pre-functionalized pyrazole intermediates. This method relies on the base-catalyzed intramolecular addition of a sulfur-tethered carbanion to a proximal nitrile, yielding 3-aminothieno[2,3-c]pyrazoles with high regioselectivity.
Mechanistic Analysis
The Thorpe-Ziegler reaction is defined as the intramolecular addition of a nitrile
The Pathway:
-
Precursor Assembly: A 5-mercaptopyrazole-4-carbonitrile is alkylated with an
-halonitrile (e.g., chloroacetonitrile) to generate the acyclic sulfide intermediate. -
Activation: A base (typically alkoxide) abstracts an acidic proton from the
-methylene group. -
Cyclization (Thorpe-Ziegler): The resulting carbanion attacks the electrophilic carbon of the nitrile at the pyrazole 4-position.
-
Aromatization: The resulting cyclic imine tautomerizes to the stable enamine (amino-thiophene), driven by the aromatization energy of the newly formed thiophene ring.
Figure 1: Mechanistic pathway of the Thorpe-Ziegler cyclization yielding the aminothiophene core.
Experimental Protocol
Reagents and Materials[1][2][3][4][5]
-
Substrate: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Starting material).
-
Thiolation Reagent: Thiourea or Sodium Sulfide nonahydrate (
). -
Alkylation Agent: Chloroacetonitrile (
) or Ethyl bromoacetate (for hydroxy variants). -
Base: Sodium Ethoxide (
) freshly prepared or commercial 21 wt% solution. -
Solvent: Absolute Ethanol (EtOH) or DMF (for higher solubility).
Step-by-Step Methodology
Phase A: Synthesis of the "Ziegler Precursor" (Sulfide Formation) Note: This step installs the nucleophilic arm required for cyclization.
-
Thiolation: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) in ethanol (30 mL). Add thiourea (11 mmol). Reflux for 3–5 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The disappearance of the chloro-starting material indicates formation of the isothiouronium salt.
-
Hydrolysis: Add 10% NaOH solution (20 mL) and reflux for 1 hour to generate the free thiol (thiolate).
-
-
Alkylation: Cool the mixture to 0°C. Dropwise add Chloroacetonitrile (11 mmol). Stir at room temperature for 2 hours.
-
Observation: A precipitate usually forms.
-
-
Isolation: Pour into ice-water (100 mL). Filter the solid precipitate, wash with water, and dry.
-
Product:5-(Cyanomethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile .
-
Validation: IR spectrum should show two distinct nitrile bands (approx. 2220
and 2250 ).
-
Phase B: The Thorpe-Ziegler Cyclization Note: This is the critical ring-closing step.
-
Preparation: In a dry round-bottom flask under
atmosphere, dissolve the sulfide precursor from Phase A (5 mmol) in absolute ethanol (20 mL). -
Catalysis: Add Sodium Ethoxide solution (0.5 equiv catalytic is often sufficient, but stoichiometric 1.0 equiv ensures completion if the product precipitates).
-
Alternative: For base-sensitive substrates, use
in DMF at 80°C.
-
-
Reaction: Heat to reflux for 1–3 hours.
-
Visual Cue: The reaction often darkens, and a new solid (the cyclized product) may precipitate out of the hot solution.
-
-
Quenching: Cool to room temperature. Pour the mixture into crushed ice/water (50 mL).
-
Acidity Check: Neutralize with dilute HCl to pH 7 to ensure the amine is in the free base form (if salt formation occurred).
-
-
Purification: Filter the solid. Recrystallize from Ethanol/DMF mixtures.
-
Product:3,4-Diamino-6-methyl-1-phenylthieno[2,3-c]pyrazole (if starting from dinitrile) or 3-Amino-6-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonitrile (depending on exact precursor substitution).
-
Data Analysis & Validation
| Parameter | Precursor (Sulfide) | Product (Thienopyrazole) | Note |
| IR (Nitrile) | Two bands (~2220, 2250 | One or Zero bands | Loss of aliphatic nitrile indicates cyclization. |
| IR (Amine) | None | Doublet 3300–3450 | Appearance of primary |
| 1H NMR | Singlet | Disappears | The methylene protons become part of the aromatic ring (or disappear if fully substituted). |
| 1H NMR ( | None | Broad singlet | Exchangeable with |
Troubleshooting & Optimization
-
Problem: Incomplete Cyclization.
-
Cause: Base strength insufficient or "Thorpe-Ziegler vs. Dieckmann" competition.
-
Solution: Switch from NaOEt/EtOH to t-BuOK/THF. The bulkier base prevents nucleophilic attack on other electrophilic sites.
-
-
Problem: Dimerization.
-
Problem: Hydrolysis.
-
Cause: Wet solvents convert the resulting enaminonitrile to a ketonitrile.
-
Solution: Ensure absolute ethanol is used and the system is under nitrogen.
-
Figure 2: Operational workflow for the synthesis of thieno[2,3-c]pyrazoles.
References
-
Scaffold Oriented Synthesis: Krystof, V., et al. "Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.
-
Cytotoxicity Studies: "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects." Molecules, 2022.[4][5]
-
Thorpe-Ziegler Mechanism: "Thorpe-Ziegler Reaction." SynArchive, 2011.[6]
-
Synthetic Protocol Validation: "Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives." Journal of Heterocyclic Chemistry (Contextual verification via ResearchGate).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 6. synarchive.com [synarchive.com]
Methodological Guide: Determining the Solubility of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole in DMSO and Ethanol for Pre-formulation Studies
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for determining the solubility of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole, a member of the pharmacologically significant thienopyrazole class of compounds. Understanding the solubility of potential drug candidates in key solvents such as dimethyl sulfoxide (DMSO) and ethanol is a cornerstone of early-phase drug development and pre-formulation studies. This guide outlines the theoretical considerations underpinning solubility, provides a detailed, step-by-step protocol for experimental determination using the equilibrium shake-flask method, and offers a framework for data presentation and analysis. The protocols are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.
Introduction and Scientific Context
Thienopyrazoles are bicyclic heterocyclic compounds resulting from the fusion of thiophene and pyrazole rings.[1] This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific compound, this compound, represents a core scaffold from which numerous derivatives are built.
Before any therapeutic potential can be realized, the fundamental physicochemical properties of a compound must be characterized. Among the most critical of these is solubility. Solubility dictates the choice of solvents for in vitro screening, influences formulation strategies for in vivo studies, and ultimately impacts the bioavailability of a drug candidate.
This guide focuses on two solvents of paramount importance in pharmaceutical research:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is prized for its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds.[2][3] This makes it an almost universal solvent for creating high-concentration stock solutions for high-throughput screening and other in vitro assays.[2]
-
Ethanol: A polar protic solvent, ethanol is widely used in the pharmaceutical industry as a solvent, co-solvent, preservative, and extraction agent.[4][5][6][7][8] Its lower toxicity compared to many other organic solvents makes it a preferred choice for formulations intended for preclinical and clinical studies.
Theoretical Solubility Considerations: A Predictive Framework
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[9] This rule suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound is dominated by the fused aromatic thienopyrazole core and the phenyl ring, with a non-polar methyl group. This structure is largely hydrophobic and possesses limited capacity for hydrogen bonding.
-
In DMSO: DMSO is a highly polar molecule that is an excellent hydrogen bond acceptor but does not donate hydrogen bonds. Its versatility allows it to effectively solvate a wide array of solutes, including many with poor aqueous solubility.[3][10] It is therefore anticipated that this compound will exhibit high solubility in DMSO.
-
In Ethanol: Ethanol has both a polar hydroxyl (-OH) group and a non-polar ethyl (-CH2CH3) group. This amphipathic nature allows it to dissolve many non-polar compounds that are insoluble in water, as well as many polar compounds.[5] We can predict that this compound will have moderate to good solubility in ethanol, though likely less than in DMSO.
These predictions, while useful, must be confirmed through empirical measurement. The following protocol provides a robust method for obtaining quantitative solubility data.
Experimental Protocol: Equilibrium Shake-Flask Method
This protocol details the most common and reliable method for determining thermodynamic solubility. The objective is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.
Materials and Reagents
-
This compound (solid, >98% purity)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%
-
Ethanol (EtOH), 200 Proof, ≥99.5%
-
Reference standard of this compound for analytical quantification
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (optional, for mobile phase)
-
2.0 mL glass vials with screw caps and PTFE septa
-
Syringe filters, 0.22 µm, compatible with the solvent (e.g., PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
Equipment
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a 2.0 mL glass vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached. A starting point is to add ~10-20 mg of the compound.
-
Carefully add 1.0 mL of the chosen solvent (either DMSO or ethanol) to the vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Include a "solvent blank" vial containing only the solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a consistent temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm).
-
Causality Note: Agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and accelerating the approach to equilibrium. The constant temperature ensures the thermodynamic stability of the system.
-
Allow the samples to equilibrate for a minimum of 24 hours. For some poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.
-
-
Sample Processing and Dilution:
-
After equilibration, visually confirm that excess solid remains in each vial. This is a critical self-validating step; if all the solid has dissolved, the solution is not saturated, and the experiment must be repeated with more compound.
-
Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.
-
Carefully draw the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter and filter the supernatant into a clean vial. Causality Note: This filtration step is essential to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Perform a precise serial dilution of the filtered supernatant into a suitable diluent (e.g., acetonitrile) to bring the concentration within the linear range of the analytical method. The dilution factor must be recorded accurately.
-
-
Analytical Quantification (HPLC-UV):
-
Prepare a series of calibration standards of the reference compound in the same diluent used for the samples.
-
Develop a suitable HPLC method to separate the compound from any potential impurities or solvent peaks. A typical starting method could be a C18 column with a mobile phase of ACN:Water gradient at a flow rate of 1.0 mL/min, with UV detection at the compound's λmax.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the diluted samples.
-
Use the standard curve to determine the concentration of the compound in the diluted samples.
-
Workflow Visualization
The following diagram illustrates the key steps of the equilibrium shake-flask solubility protocol.
Caption: Experimental workflow for solubility determination.
Data Calculation and Presentation
The final solubility is calculated by taking the concentration determined by HPLC and multiplying it by the dilution factor.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Results should be reported as the mean and standard deviation of the replicates. It is crucial to also report the temperature at which the measurement was performed.
Table 1: Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) | Qualitative Observations |
|---|---|---|---|
| DMSO | 25 | [Insert experimental value] | e.g., Clear, colorless solution |
| Ethanol | 25 | [Insert experimental value] | e.g., Clear, colorless solution |
Conclusion
This application note provides a robust framework for the experimental determination of the solubility of this compound in DMSO and ethanol. By following the detailed protocol, researchers in drug discovery and development can generate accurate and reliable data that is essential for advancing a compound from initial screening to pre-formulation and beyond. The combination of theoretical prediction and empirical validation ensures a comprehensive understanding of this critical physicochemical property.
References
- Vertex AI Search. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.
- Premium Alcohol Supplier. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
- Lab Pro Inc. (2025, July 28). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!.
- Academia.edu. (2024, September 24). Solubility test for Organic Compounds.
- Simple Solvents. (2025, March 20). Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- VDGH. (2024, November 18). "Ethanol is indispensable in the medical field - and must remain so!".
- Pharmasolutions. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- BOC Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Chemsigma. (2024, September 9). Innovative Applications of DMSO.
- PubChem. (n.d.). 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid.
- University of Central Arkansas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Queen's University. (2023, August 31). Solubility of Organic Compounds.
- Chemicalbook. (n.d.). This compound-5-CARBOXYLIC ACID.
- Santa Cruz Biotechnology. (n.d.). This compound-5-carboxylic acid | CAS 24086-27-9.
- NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-.
- PubChem. (n.d.). 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.
- MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
- PubChemLite. (n.d.). This compound-5-carboxylic acid.
- PubChemLite. (n.d.). Methyl this compound-5-carboxylate.
- Sigma-Aldrich. (n.d.). n-(3-bromophenyl)-3-methyl-1-phenyl-1h-thieno(2,3-c)pyrazole-5-carboxamide.
- ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES.
- AiFChem. (2025, October 21). This compound-5-carboxamide.
- Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 4. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]
- 5. burjalfalak.com [burjalfalak.com]
- 6. What Is Ethanol Used for in the Chemical Industry: Top Applications [elchemy.com]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
- 8. "Ethanol is indispensable in the medical field - and must remain so!" | VDGH [vdgh.de]
- 9. chem.ws [chem.ws]
- 10. mdpi.com [mdpi.com]
Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Thieno[2,3-c]pyrazole Derivatives
Introduction: The Significance of Thieno[2,3-c]pyrazoles and the Advent of Microwave Chemistry
The fusion of thiophene and pyrazole rings to form the thieno[2,3-c]pyrazole scaffold has garnered significant attention in medicinal chemistry. This heterocyclic system is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2] Thieno[2,3-c]pyrazole derivatives have emerged as promising candidates for the development of novel therapeutics, driving the need for efficient and sustainable synthetic methodologies.[1]
Traditionally, the synthesis of such fused heterocyclic systems has often involved multi-step procedures with long reaction times, harsh conditions, and the use of hazardous reagents, leading to modest yields and significant waste generation. The principles of green chemistry have spurred the adoption of more environmentally benign techniques, with microwave-assisted organic synthesis (MAOS) at the forefront of this revolution.[3][4]
Microwave irradiation offers a paradigm shift from conventional heating methods. Instead of relying on slow thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This efficient energy transfer is governed by two primary mechanisms: dipolar polarization and ionic conduction.[3][5][7] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, along with improved yields and cleaner reaction profiles.[8][9][10] This application note provides a comprehensive guide to the microwave-assisted synthesis of thieno[2,3-c]pyrazole derivatives, offering detailed protocols and insights for researchers in drug discovery and development.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
The superiority of microwave heating over conventional methods stems from its unique mechanism of energy transfer. In a conventional heating setup, the reaction vessel is heated externally, and heat is transferred to the solvent and reactants via conduction and convection. This process is often slow and can lead to uneven temperature distribution, with the vessel walls being hotter than the bulk of the reaction mixture.
In contrast, microwave energy penetrates the vessel and directly interacts with polar molecules and ions within the reaction medium.[5][6] This direct coupling of energy leads to a rapid and homogeneous increase in temperature throughout the sample. The key advantages of this "in-core" heating include:
-
Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[8][10]
-
Higher Yields and Purity: The rapid heating and uniform temperature distribution can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[9]
-
Enhanced Reaction Control: Microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[6]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient process.[3]
-
Alignment with Green Chemistry Principles: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[3][5]
Synthetic Strategies for the Thieno[2,3-c]pyrazole Core
Two primary strategies are commonly employed for the construction of the thieno[2,3-c]pyrazole scaffold, both of which can be significantly enhanced by microwave irradiation:
-
Building the Thiophene Ring onto a Pre-existing Pyrazole Core: This approach typically starts with a functionalized pyrazole derivative, which then undergoes cyclization to form the fused thiophene ring.
-
Constructing the Pyrazole Ring on a Thiophene Precursor: This strategy begins with a substituted thiophene, which is then elaborated to form the pyrazole ring. The Gewald reaction, a powerful tool for the synthesis of 2-aminothiophenes, is a prime example of a reaction that can be utilized in this approach and is highly amenable to microwave conditions.[4][7][11]
This guide will focus on a specific and efficient protocol that leverages the power of microwave assistance.
Detailed Application Protocol: Microwave-Assisted Synthesis of 5-Bromo-1-phenyl-1H-thieno[2,3-c]pyrazole
This protocol details a one-pot microwave-assisted synthesis of a 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole derivative, a valuable intermediate for further functionalization in drug discovery programs.
Rationale Behind the Protocol
This protocol was chosen for its efficiency and the ready availability of the starting materials. The reaction proceeds via the formation of a pyrazole intermediate followed by the construction of the fused thiophene ring. Microwave irradiation is expected to significantly accelerate both the initial condensation and the subsequent cyclization steps. The use of a one-pot procedure minimizes handling and purification steps, further enhancing the efficiency of the synthesis.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole.
Materials and Equipment
| Material/Equipment | Specifications |
| Phenylhydrazine | Reagent grade, ≥97% |
| 2,5-Dibromo-3-thiophenecarbaldehyde | Reagent grade, ≥95% |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Acetic Acid (AcOH) | Glacial, ≥99.7% |
| Microwave Synthesizer | Capable of controlled temperature and pressure |
| 10 mL Microwave Reaction Vial with Stir Bar | |
| Filtration apparatus | Buchner funnel, filter flask, vacuum source |
| Recrystallization glassware | Erlenmeyer flasks, Hirsch funnel |
| Analytical Balance | |
| Melting Point Apparatus | |
| NMR Spectrometer, Mass Spectrometer, IR Spectrometer | For product characterization |
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,5-dibromo-3-thiophenecarbaldehyde (1.0 mmol).
-
Addition of Reactants: To the vial, add phenylhydrazine (1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and acetic acid (4 mL).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction temperature to 100°C and the irradiation time to 7 minutes. The pressure will be monitored and controlled by the instrument.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Product Isolation: Upon cooling, a precipitate should form. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole.
-
Drying and Characterization: Dry the purified product under vacuum and characterize by melting point, NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Expected Results and Comparison with Conventional Heating
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Typical) |
| Reaction Time | 7 minutes | 2-6 hours |
| Temperature | 100°C | Reflux temperature of solvent |
| Yield | Good to Excellent (typically >80%) | Moderate to Good (often lower than MW) |
| Purity | High, often requiring minimal purification | May require extensive purification |
Note: Data for conventional heating is generalized from typical heterocyclic synthesis and may vary.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure the microwave vial is properly sealed to prevent solvent evaporation.
-
Optimize the reaction time and temperature. A slight increase in either may improve the yield, but be mindful of potential decomposition.
-
Check the purity of the starting materials.
-
-
Incomplete Reaction:
-
Increase the microwave irradiation time in small increments (e.g., 2-3 minutes).
-
A slight increase in temperature may be beneficial.
-
-
Formation of Byproducts:
-
Lower the reaction temperature to improve selectivity.
-
Consider using a different solvent system.
-
Mechanism of the Reaction
The synthesis of 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole from 2,5-dibromo-3-thiophenecarbaldehyde and phenylhydrazine under acidic conditions likely proceeds through the following mechanistic steps:
Caption: Plausible reaction mechanism for the formation of the thieno[2,3-c]pyrazole core.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde group of 2,5-dibromo-3-thiophenecarbaldehyde with phenylhydrazine to form the corresponding phenylhydrazone intermediate.
-
Intramolecular Cyclization: The phenylhydrazone then undergoes an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the thiophene ring.
-
Aromatization: The final step involves the elimination of hydrogen bromide (HBr) to afford the stable, aromatic 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole.
Microwave irradiation accelerates each of these steps, particularly the cyclization and aromatization, which often have higher activation energies.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient construction of complex heterocyclic scaffolds like thieno[2,3-c]pyrazoles. The protocols and principles outlined in this guide demonstrate the significant advantages of MAOS over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the tenets of green chemistry.
For researchers and professionals in drug development, the adoption of microwave synthesis can significantly accelerate the discovery and optimization of new chemical entities. The ability to rapidly generate libraries of thieno[2,3-c]pyrazole derivatives allows for a more thorough exploration of structure-activity relationships, ultimately expediting the identification of promising drug candidates. As microwave technology continues to evolve, its integration into automated synthesis platforms will further revolutionize the landscape of modern medicinal chemistry.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: )
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: )
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL: )
- Microwave-assisted synthesis | Anton Paar Wiki. (URL: )
- Theory of Microwave Heating for Organic Synthesis - CEM Corpor
- Gewald Reaction - Organic Chemistry Portal. (URL: )
- Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT. (URL: )
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (URL: )
- Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: )
- Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC. (URL: )
- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (URL: )
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (URL: )
- Identification of a Unique Cytotoxic Thieno[2,3-c]pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. (URL: )
- Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. (URL: )
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research. (URL: )
- (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu. (URL: )
- Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles - ResearchG
- (PDF)
- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC. (URL: )
- Microwave assisted synthesis of novel pyrazoles. (URL: )
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor - PubMed. (URL: )
- Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PMC. (URL: )
-
Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][3][5][6]triazines and Thieno[2,3-b]pyridine Derivatives | Jordan Journal of Chemistry (JJC). (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]
- 3. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Note: In Vitro Cytotoxicity & Mechanism of Action Protocols for Thienopyrazole Compounds
[1]
Introduction: The Thienopyrazole Scaffold in Oncology
Thienopyrazole derivatives (specifically thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole isomers) have emerged as "privileged scaffolds" in medicinal chemistry. Unlike generic cytotoxic agents, these compounds often act as dual-mechanism inhibitors, targeting Aurora Kinases (A and B) and disrupting tubulin polymerization .
Recent high-throughput screenings have identified derivatives like Tpz-1 that exhibit potent IC
Why Specific Protocols are Required
Standard cytotoxicity workflows often fail with thienopyrazoles due to two critical factors:
-
Hydrophobicity: These fused heterocyclic systems are prone to "crashing out" (precipitation) in aqueous culture media, leading to false negatives.
-
Mechanism-Specific Kinetics: As mitotic inhibitors (G2/M arrest), thienopyrazoles require optimized incubation times (often 48–72h) to capture the delayed apoptotic response following failed mitosis.
Pre-Assay Considerations & Compound Management[2]
Solubility and Stock Preparation
Thienopyrazoles are lipophilic. Improper solubilization is the #1 cause of assay variability.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations to prevent micro-precipitation upon freezing.
-
Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
The "Step-Down" Dilution Method
Directly adding high-concentration DMSO stock to cell media often causes immediate precipitation. Use an intermediate dilution step.
Protocol:
-
Master Stock: 10 mM in 100% DMSO.
-
Working Stock (100x): Dilute Master Stock 1:100 in serum-free media or PBS to create a 100 µM solution (1% DMSO). Vortex immediately.
-
Final Assay Concentration: Dilute the Working Stock 1:100 into the final well (containing cells + complete media) to achieve 1 µM (0.01% DMSO).
Critical Control: Always run a "Vehicle Control" (0.1–0.5% DMSO) to ensure the solvent itself is not inducing cytotoxicity.
Protocol 1: Metabolic Viability Assay (MTT)
Standard endpoint for IC
Principle
NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. Thienopyrazoles may have intrinsic absorbance; therefore, a "Compound Only" blank is mandatory.
Materials
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (Acidified Isopropanol or DMSO)
-
96-well clear flat-bottom plates
Step-by-Step Workflow
-
Seeding:
-
Adherent cells (e.g., MCF-7, HeLa): 3,000–5,000 cells/well.
-
Suspension cells (e.g., HL-60): 10,000–20,000 cells/well.
-
Incubate 24h at 37°C/5% CO₂ to allow attachment.
-
-
Treatment:
-
Remove old media (adherent only).
-
Add 100 µL fresh media containing serial dilutions of the thienopyrazole compound (0.01 µM to 100 µM).
-
Controls:
-
Negative: Untreated cells.
-
Vehicle: Media + DMSO (matched %).
-
Positive: Doxorubicin or Paclitaxel (1 µM).
-
Blank: Media + Compound (No cells) – Crucial for checking color interference.
-
-
-
Incubation:
-
MTT Addition:
-
Add 10 µL MTT stock per well. Incubate 3–4 hours at 37°C.
-
-
Solubilization:
-
Carefully aspirate media (for adherent cells).
-
Add 100 µL DMSO or Acidified Isopropanol.
-
Shake plate on an orbital shaker for 15 mins (protected from light).
-
-
Readout:
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
-
Data Analysis
Calculate % Viability:
Protocol 2: Mechanism of Action – Apoptosis (Annexin V/PI)
Distinguishing Cytostasis vs. Apoptosis vs. Necrosis.
Principle
Thienopyrazoles (e.g., Tpz-1) typically induce intrinsic apoptosis via kinase inhibition. This assay detects Phosphatidylserine (PS) externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).
Workflow Diagram (Graphviz)
Figure 1: Workflow for Annexin V/PI staining. Note the critical step of harvesting floating cells ("Floaties") which often contain the apoptotic population in kinase-inhibitor treated cultures.
Protocol Steps
-
Treatment: Treat cells with IC
and 2×IC concentrations for 24h and 48h. -
Harvesting (Critical):
-
Collect the supernatant (media) into a tube (contains detached apoptotic cells).
-
Wash adherent cells with PBS; collect PBS into the same tube.
-
Trypsinize adherent cells; add to the same tube.
-
-
Staining:
-
Resuspend
cells in 100 µL 1× Binding Buffer. -
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in dark.
-
-
Analysis:
-
Add 400 µL Binding Buffer. Analyze by Flow Cytometry (FITC: FL1, PI: FL2/FL3).
-
Expected Result for Thienopyrazoles:
-
Significant increase in Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis) populations compared to vehicle.
Protocol 3: Luminescent Caspase 3/7 Assay
High-sensitivity confirmation of the apoptotic cascade.
Rationale
To confirm that cell death is driven by the specific activation of executioner caspases (downstream of Aurora/Tubulin defects) rather than non-specific toxicity.
Protocol
-
Plating: Seed cells in white-walled 96-well plates (enhances luminescence signal).
-
Treatment: Add compound for 24h (shorter time point often sufficient for caspase activation).
-
Reagent: Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media volume).
-
Lysis: Shake at 300-500 rpm for 30 seconds. Incubate 1 hour at RT.
-
Read: Measure Luminescence (RLU).
Mechanistic Pathway Visualization
Understanding the biological target is essential for interpreting assay data. Thienopyrazoles typically inhibit Aurora Kinases, leading to mitotic spindle defects.
Figure 2: Proposed Mechanism of Action (MOA). The compound inhibits Aurora Kinases, triggering the Spindle Assembly Checkpoint, arresting cells in G2/M, and forcing them into apoptosis (Mitotic Catastrophe).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in wells | Compound hydrophobicity | Limit final DMSO to <0.5%. Use intermediate dilution in PBS. Inspect wells under microscope before adding MTT. |
| High Background (MTT) | Compound reduction or color | Use a "Compound Only" blank. Switch to ATP-based luminescent assays (CellTiter-Glo) which are less prone to color interference. |
| Inconsistent IC | Evaporation or Edge Effect | Fill outer wells with PBS (do not use for data). Ensure 100% humidity. |
| No Apoptosis detected | Time point too late | Apoptotic cells may have disintegrated into debris by 72h. Test at 24h and 48h. |
References
-
Lema, C., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.[2][3] Molecules, 27(12), 3905. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Henze, L., et al. (2021). High Oncoselective and Potent Apoptotic Action Driven by Novel Thienopyrazole Derivative.[6] ResearchGate.[6] Link
-
BenchChem. A Researcher's Guide to Cytotoxicity Assays for Thiane-4-thiol Derivatives (Applicable to Thienopyrazoles). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Sourcing and Verification of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid for Research
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective sourcing, verification, and handling of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. The thieno[2,3-c]pyrazole scaffold is a recurring motif in medicinal chemistry, recognized for its potential as a kinase inhibitor and anticancer agent.[1][2] The integrity of research outcomes is critically dependent on the quality and purity of starting materials. This guide outlines strategies for identifying reliable commercial suppliers, establishing robust in-house quality control protocols for material verification, and provides a reference synthesis protocol for situations requiring in-house preparation.
Introduction and Significance
The fusion of pyrazole and thiophene rings creates the thieno[2,3-c]pyrazole bicyclic system, a pharmacologically active scaffold.[2] Derivatives of this core structure have demonstrated potent biological activities, including antitumoral, antiviral, and anti-inflammatory properties.[2][3] Specifically, compounds bearing the this compound core have been identified in high-throughput screens as having potent and selective cytotoxic effects against cancer cell lines, interfering with cell cycle progression and key signaling pathways.[1] Given this therapeutic potential, obtaining high-purity this compound-5-carboxylic acid is a critical first step for any research program in this area. This document serves as a practical guide to navigate the procurement and validation process, ensuring experimental reproducibility and success.
Compound Profile
A clear understanding of the target molecule's properties is essential. The following table summarizes key identifiers for this compound-5-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | This compound-5-carboxylic acid | PubChem[4] |
| CAS Number | 24086-27-9 | Santa Cruz Biotechnology[5] |
| Molecular Formula | C₁₃H₁₀N₂O₂S | PubChem[4] |
| Molecular Weight | 258.30 g/mol | PubChem[4] |
| Chemical Structure | PubChem[4] |
Sourcing Strategy: Commercial Procurement vs. In-House Synthesis
Researchers have two primary avenues for obtaining the target compound: direct purchase from a commercial supplier or de novo synthesis in the laboratory. The optimal choice depends on factors such as required purity, quantity, timeline, and available budget.
Identifying and Evaluating Commercial Suppliers
Purchasing from a reputable chemical supplier is often the most time- and cost-effective approach. However, due diligence is required to ensure the quality of the material.
Workflow for Sourcing & Verification
Caption: Workflow for sourcing and quality control of the target compound.
Potential Commercial Suppliers
The following table lists examples of vendors that have been identified as suppliers for this compound or closely related derivatives. This list is not exhaustive and serves as a starting point for the researcher's own evaluation.
| Supplier | Product Name | CAS Number | Notes |
| Santa Cruz Biotechnology | This compound-5-carboxylic acid | 24086-27-9 | Listed for research use only. Certificate of Analysis (CoA) should be requested for lot-specific data.[5] |
| ChemicalBook | This compound-5-CARBOXYLIC ACID | 24086-27-9 | Acts as a directory, listing multiple underlying suppliers like AsInEx Ltd. and Advanced Technology & Industrial Co., Ltd.[6] |
| PubChem | 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid | 24086-27-9 | Provides a list of chemical vendors under the "Chemical Vendors" section.[4] |
Causality Behind Supplier Evaluation:
-
Certificate of Analysis (CoA): This is non-negotiable. The CoA is the supplier's legal attestation of the product's identity and purity for a specific batch. It must be reviewed before use. It should contain, at a minimum, the results of ¹H NMR and HPLC/LC-MS analysis confirming the structure and purity.
-
Purity Specification: For most cell-based assays and in vivo studies, a purity of >98% (by HPLC) is recommended to avoid confounding results from impurities. For initial screening, >95% may be acceptable.
-
Consistency: For long-term projects, sourcing from a supplier who can demonstrate batch-to-batch consistency is crucial for reproducibility.
Protocol 1: In-House Quality Control & Verification
Upon receipt of the compound, it is imperative to perform independent analytical verification. This protocol ensures the material matches the supplier's CoA and is suitable for its intended research application.
Objective: To confirm the identity and assess the purity of commercially sourced this compound-5-carboxylic acid.
Materials:
-
Received chemical sample
-
DMSO-d₆ (for NMR)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (HPLC or LC-MS grade)
-
Formic acid (optional, for LC-MS)
-
NMR tubes, vials, volumetric flasks
Methodology:
-
Documentation & Physical Inspection:
-
Log the sample, including supplier, lot number, and date of receipt.
-
Visually inspect the compound. It should be a solid. Note the color and consistency.
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
Rationale: ¹H NMR provides a definitive fingerprint of the molecule's structure, confirming the presence of key functional groups and their relative positions.
-
Procedure:
-
Accurately weigh 3-5 mg of the compound.
-
Dissolve in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Data Interpretation: The spectrum should be consistent with the structure. Key expected signals (chemical shifts, δ, are approximate and can vary slightly based on solvent and concentration):
-
Aromatic protons (from the phenyl group): Multiplets between δ 7.3-7.8 ppm.
-
Thiophene proton: A singlet for the proton at position 4 of the thieno[2,3-c]pyrazole core.
-
Methyl protons: A singlet around δ 2.5 ppm.
-
Carboxylic acid proton: A very broad singlet at δ > 12 ppm (this signal is D₂O exchangeable).
-
-
Validation: Compare the acquired spectrum to reference spectra available from sources like PubChem or the supplier's CoA.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Rationale: LC-MS confirms the molecular weight of the compound and provides a highly accurate assessment of its purity.
-
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of ~10 µg/mL in a suitable mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Inject onto an appropriate C18 HPLC column coupled to a mass spectrometer.
-
Run a gradient elution method (e.g., 10% to 95% acetonitrile in water over 10 minutes).
-
-
Expected Data Interpretation:
-
Purity: The HPLC chromatogram (UV detection at ~254 nm) should show one major peak, with the area of this peak representing the purity (e.g., >98%).
-
Identity: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 259.05. The exact mass should align with the calculated value of 258.0463.[4]
-
-
Self-Validating System: If the ¹H NMR confirms the chemical structure AND the LC-MS shows a single major peak with the correct mass, the identity and purity of the compound are validated with high confidence.
Protocol 2: Reference Laboratory Synthesis
This protocol is provided for researchers who cannot source the compound commercially or require a custom-synthesized batch. The following is a representative synthetic route adapted from literature precedents on the synthesis of thieno[2,3-c]pyrazoles.[3][7]
Workflow for Chemical Synthesis
Caption: A representative two-step synthesis workflow for the target compound.
Step 1: Synthesis of Ethyl this compound-5-carboxylate
-
Rationale: This step constructs the thiophene ring fused to the pyrazole core via a nucleophilic substitution followed by intramolecular cyclization, a variation of the Gewald reaction.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add ethyl thioglycolate dropwise at 0 °C.
-
Stir the mixture for 20 minutes.
-
Add a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[7] in anhydrous ethanol dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried. This crude product can be purified by recrystallization from ethanol.
-
Step 2: Hydrolysis to this compound-5-carboxylic acid
-
Rationale: The ethyl ester is saponified using a base to yield the corresponding carboxylate salt, which is then protonated with acid to give the final carboxylic acid product.
-
Procedure:
-
Suspend the ethyl ester intermediate from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.
-
The resulting precipitate is the final product. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization if necessary.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light. The compound is expected to be stable under these conditions.
Conclusion
The successful sourcing of high-purity this compound-5-carboxylic acid is a foundational requirement for advancing research into its therapeutic applications. This guide provides a robust framework for researchers, emphasizing the critical need for due diligence in supplier selection and mandatory in-house quality control. By following these protocols, scientists can ensure the integrity of their starting materials, which is paramount for generating reliable, reproducible, and impactful scientific data.
References
- Current time information in Miami, FL, US. (n.d.). Google.
-
Montoya, V., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology (Basel), 11(6), 930. doi:10.3390/biology11060930. Available from: [Link]
-
Montoya, V., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available from: [Link]
-
Alamry, A. A., et al. (2024). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Arkivoc, 2024(6), 187. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid. PubChem Compound Database. Retrieved February 24, 2026, from [Link]
-
LookChem. (n.d.). Cas 153435-63-3,2-(Tributylstannyl)pyrimidine. Retrieved February 24, 2026, from [Link]
-
Gomaa, A. M. (2017). Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. Asian Journal of Chemistry, 2(2), 1-8. Available from: [Link]
-
Farghaly, A. (2023). Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. Available from: [Link]
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid | C13H10N2O2S | CID 802154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-5-carboxylic acid | CAS 24086-27-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. This compound-5-CARBOXYLIC ACID [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Thieno[2,3-c]pyrazole Synthesis
Executive Summary & Core Chemistry
You are likely synthesizing 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole (and its 5-carboxylate derivatives) via the "Chloro-Aldehyde Route." This is the industry-standard method, yet it is prone to specific failures—primarily hydrolysis of the chloro-precursor and incomplete Thorpe-Ziegler cyclization .
This guide optimizes the reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate A) and ethyl mercaptoacetate (Intermediate B).
The Optimized Pathway
The reaction proceeds via two distinct mechanistic steps:
-
S_NAr Displacement: The thiolate anion displaces the chlorine at the 5-position.
-
Intramolecular Condensation: The active methylene attacks the aldehyde (aldol-type/Knoevenagel), followed by dehydration/aromatization.
Visualizing the Critical Pathway
The following diagram illustrates the reaction mechanism and the specific failure points (in red) where yield is lost.
Caption: Mechanistic pathway showing the critical S-alkylation intermediate and competing side reactions (hydrolysis/oxidation).
Optimized Experimental Protocol
Do not rely on generic literature conditions. Use this optimized protocol to minimize hydrolysis.
Reagents
-
Substrate: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Nucleophile: Ethyl mercaptoacetate (1.1 eq)
-
Base: Sodium Ethoxide (NaOEt) (2.0 eq) — Freshly prepared or high-grade commercial.
-
Solvent: Absolute Ethanol (Dry).
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve Na metal (2 eq) in absolute ethanol to generate fresh NaOEt.
-
Addition: Cool to 0°C. Add ethyl mercaptoacetate (1.1 eq) dropwise. Stir for 10 mins to generate the thiolate.
-
Substrate Introduction: Add the chloro-aldehyde (1.0 eq) in one portion.
-
Critical Check: The solution often turns yellow/orange. If it turns cloudy white immediately, check for moisture (re-precipitation of starting material).
-
-
Reaction: Allow to warm to Room Temperature (RT) for 30 mins, then Reflux for 2–4 hours.
-
Why Reflux? The S_NAr (Step 1) happens at RT.[1] The cyclization (Step 2) requires heat to overcome the energy barrier for ring closure and dehydration.
-
-
Work-up: Cool to RT. Pour onto crushed ice/water.
-
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, then cold ethanol. Recrystallize from EtOH/DMF if necessary.
Troubleshooting Dashboard
Diagnose your issue based on the symptoms observed.
| Symptom | Probable Cause | Corrective Action |
| Yield < 30% | Incomplete Cyclization | The intermediate thioether formed but didn't close. Increase reflux time or switch solvent to DMF with |
| Starting Material Remains | Base Degradation | NaOEt absorbs moisture rapidly, becoming NaOH. NaOH causes hydrolysis (see below). Use fresh NaOEt or switch to NaH in THF . |
| Product is "Gummy"/Oily | Disulfide Formation | Oxidation of mercaptoacetate. Degas solvents thoroughly before use. Add a pinch of triphenylphosphine (reducing agent) if persistent. |
| Precipitate is Soluble in Water | Hydrolysis (Pyrazolone) | The Cl- group hydrolyzed to -OH. This happens if solvents are "wet." Distill ethanol over Mg/Iodine or use molecular sieves. |
| NMR shows "Aldehyde" peak | Stalled at Step 1 | You made the S-alkylated intermediate but the aldol condensation failed. Add a stronger base (e.g., catalytic piperidine) to push the condensation. |
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
Q: My product is dark red/brown. Is it decomposed? A: Thieno-fused systems are often electron-rich and can oxidize slightly to form colored impurities. However, a deep red color often indicates azomethine impurities formed from aniline traces (if your hydrazine starting material was impure). Perform a silica plug filtration using DCM/MeOH to remove the colored baseline impurities.
Q: Why is the "Chloro" precursor so unstable? A: The chlorine at the 5-position is activated by the adjacent imine-like nitrogen (pyrazole N-2) and the electron-withdrawing formyl group at C-4. It is a "vinylogous acid chloride." Treat it with the same care as an acid chloride—keep it dry.
Logic & Decision Tree for Optimization
Use this flow to determine your next experiment if the standard protocol fails.
Caption: Decision matrix for troubleshooting low yields based on TLC/LCMS evidence.
References
-
Alamry, A. A., et al. (2024). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Arkivoc.[2]
-
Farghaly, A. R. (2004). Synthesis of some new thieno[2,3-c]pyrazoles and related heterocycles. Journal of the Chinese Chemical Society.
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thieno[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry.
-
Wang, X., et al. (2010). Efficient synthesis of thieno[2,3-c]pyrazole derivatives via Vilsmeier–Haack reaction. Synthetic Communications.
Sources
Technical Support Center: Troubleshooting the Recrystallization of Thienopyrazole Intermediates
Welcome to the technical support center for the purification of thienopyrazole intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of recrystallization for this important class of heterocyclic compounds. Thienopyrazoles are a significant scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2] Achieving high purity of thienopyrazole intermediates is a critical step in the drug development process, and recrystallization remains a primary method for this purification.[3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to diagnose and solve common recrystallization challenges, ensuring the integrity and consistency of your intermediates.
I. Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the recrystallization of thienopyrazole intermediates in a question-and-answer format.
Problem 1: My thienopyrazole intermediate "oiled out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid instead of forming solid crystals.[4][5] This occurs when the solute is no longer soluble in the solvent, but the temperature of the solution is still above the melting point of the solute. Several factors can contribute to this issue with thienopyrazole intermediates:
-
High Impurity Levels: Significant impurities can depress the melting point of your compound, making it more likely to oil out.[6][7]
-
Inappropriate Solvent Choice: If the boiling point of your solvent is too high relative to the melting point of your thienopyrazole intermediate, the compound may melt before it has a chance to crystallize.[4]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the compound crashes out as an oil because the molecules don't have enough time to orient themselves into a crystal lattice.[5][6]
Solutions to Oiling Out:
-
Re-dissolve and Add More Solvent: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution. Then, allow it to cool much more slowly.[4][6]
-
Lower the Cooling Rate: Insulate the flask to slow down the cooling process. This can be as simple as wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling is crucial for forming large, pure crystals.[8][9]
-
Change the Solvent System: If the problem persists, your solvent is likely unsuitable. You may need to select a solvent with a lower boiling point or use a mixed solvent system. For thienopyrazoles, which have both aromatic and heterocyclic character, solvent pairs like ethanol/water, ethyl acetate/heptane, or toluene/heptane can be effective.[9][10]
-
Induce Crystallization Above the Oiling Temperature:
-
Seeding: Add a few seed crystals of the pure thienopyrazole intermediate to the solution just as it begins to cool. This provides a template for crystal growth to begin.[6][9]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide nucleation sites for crystal formation.[6]
-
Problem 2: The recrystallization yield of my thienopyrazole intermediate is very low.
Answer:
A low yield is a frequent issue in recrystallization and can often be traced back to a few key procedural points.[6]
-
Excess Solvent: Using too much solvent is the most common cause of poor yield.[4][11] The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.[11]
-
Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose a significant amount of product.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or not cooling to a low enough temperature can leave a substantial amount of the compound dissolved in the mother liquor.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[11]
Strategies to Improve Yield:
-
Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to dissolve your thienopyrazole intermediate. Add the solvent in small portions, allowing the solution to return to a boil between additions.[10]
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Maximize Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize the amount of product that crystallizes out of solution.[12]
-
Use Ice-Cold Washing Solvent: Always wash your collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.[11]
-
Recover from the Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Problem 3: The purity of my thienopyrazole intermediate is not improving after recrystallization.
Answer:
If the purity of your compound is not increasing, it suggests that the impurities are co-crystallizing with your product. This can happen for several reasons:
-
Similar Solubility Profiles: The impurity may have a very similar solubility profile to your thienopyrazole intermediate in the chosen solvent.[13]
-
Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the growing crystal lattice.[6][13]
-
High Initial Impurity Level: If the initial material is very impure, a single recrystallization may not be sufficient to achieve the desired purity.
Solutions for Improving Purity:
-
Optimize the Solvent: The choice of solvent is critical for separating compounds with similar properties.[14] You may need to screen a wider range of solvents or mixed solvent systems to find one that solubilizes the impurity well at all temperatures while having the desired temperature-dependent solubility for your product.[15]
-
Slow Down Crystallization: As mentioned previously, slow cooling is key to forming pure crystals.[8] A slower cooling rate allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities.[15]
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough. A second recrystallization of the purified material can often remove stubborn impurities.[9]
-
Use Activated Charcoal for Colored Impurities: If your thienopyrazole intermediate has a persistent color, it may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities.[13][16] Use charcoal sparingly, as it can also adsorb your product.[13]
-
Consider an Alternative Purification Method: If recrystallization is consistently failing to improve purity, you may need to consider another purification technique, such as column chromatography, to remove the problematic impurities before a final recrystallization step.[9]
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my thienopyrazole intermediate?
A1: The ideal recrystallization solvent should dissolve your thienopyrazole intermediate well at high temperatures but poorly at low temperatures.[14][15] The impurities should either be very soluble at all temperatures or insoluble in the hot solvent.[14] For thienopyrazole derivatives, which contain both aromatic and heteroaromatic rings, a good starting point is to test solvents of intermediate polarity.
Solvent Selection Workflow:
-
Consult the Literature: Search for reported recrystallization solvents for similar thienopyrazole structures.[14]
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material in a range of solvents at room temperature and at their boiling points. Common solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and toluene.[13]
-
Consider Mixed Solvents: If no single solvent is ideal, a mixed solvent system can be very effective.[14] This typically involves a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. Common pairs include ethanol/water and ethyl acetate/hexane.[10][17]
| Solvent Type | Examples | Potential for Thienopyrazoles |
| Protic | Ethanol, Isopropanol, Water | Good starting point, often used in mixed systems with water. |
| Aprotic Polar | Acetone, Ethyl Acetate | Often effective due to the polarity of the thienopyrazole core. |
| Aromatic | Toluene | Can be a good choice, especially for less polar derivatives. |
| Non-polar | Hexane, Heptane | Typically used as the anti-solvent in a mixed system. |
Q2: What is polymorphism and how can it affect the recrystallization of my thienopyrazole intermediate?
A2: Polymorphism is the ability of a compound to exist in more than one crystal structure.[18][19] These different polymorphs can have different physical properties, including solubility, melting point, and stability.[18][20] For pharmaceutical intermediates, controlling polymorphism is critical as it can impact downstream processing and the properties of the final active pharmaceutical ingredient (API).[18][21]
Different recrystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs. It is important to be consistent with your recrystallization procedure to ensure you are consistently producing the same polymorphic form. Analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the polymorphic form of your material.
Q3: My thienopyrazole intermediate won't crystallize, even after cooling in an ice bath. What should I do?
A3: A failure to crystallize usually indicates that the solution is not supersaturated, or that there are no nucleation sites for crystal growth to begin.[4]
Troubleshooting Steps:
-
Induce Crystallization:
-
Increase Concentration: It's possible you used too much solvent.[4][6] Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[6]
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Last Resort - Recover the Material: If all else fails, you can remove the solvent by rotary evaporation to recover your crude material and attempt the recrystallization again with a different solvent system.[4][6]
III. Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening for Thienopyrazole Intermediates
-
Place approximately 20-30 mg of your crude thienopyrazole intermediate into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[15]
-
If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a boil. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature.
-
Place the test tube in an ice bath and observe the amount of crystal formation.
-
A good solvent will show poor solubility at room temperature, high solubility at its boiling point, and significant crystal formation upon cooling.[22]
Diagram: Recrystallization Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
IV. References
-
Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). Thienopyrazoles: A review of their synthesis and biological activity. Bioorganic & Medicinal Chemistry, 24(21), 5266-5284. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2012). Thieno[2,3-c]pyrazoles: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 53, 349-357. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. [Link]
-
Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
American Chemical Society. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]
-
Creative Biolabs. (2024). Understanding Oiling-Out in Crystallization Processes. [Link]
-
University of South Alabama. (n.d.). recrystallization, filtration and melting point. [Link]
-
University of York. (n.d.). Solvent Choice. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Michigan State University. (n.d.). Recrystallization. [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Reddit. (2024). Recrystallization Issues. [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Pharmaceutical Technology. (2007). Advancing Approaches in Detecting Polymorphism. [Link]
-
Springer. (2024). Insights into polymorphism and inclusion properties in organic compounds. [Link]
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
MDPI. (2025). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. [Link]
-
MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]
-
Wiley Online Library. (2015). Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. [Link]
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 2. Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. Recrystallization [sites.pitt.edu]
- 16. youtube.com [youtube.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. pharmtech.com [pharmtech.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. web.mnstate.edu [web.mnstate.edu]
Technical Guide: Optimizing Vilsmeier-Haack Formylation for Pyrazole Aldehydes
Executive Summary & Mechanistic Logic
The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group (-CHO) onto electron-rich aromatic heterocycles.[1] For pyrazoles, this transformation typically targets the C4 position due to its nucleophilic character.
However, pyrazoles present unique challenges compared to pyrroles or indoles. Their lower electron density (due to the second nitrogen) often requires forcing conditions (higher temperatures), which increases the risk of thermal runaway and "tarring" (polymerization).
The Core Philosophy of this Guide: Success in Vilsmeier chemistry is not about "mixing reagents"; it is about managing the enthalpy of the chloroiminium salt formation and controlling the kinetics of the electrophilic attack .
Mechanistic Pathway (Visualization)
The following diagram outlines the critical intermediate species. Note that the "Vilsmeier Reagent" is moisture-sensitive and must be generated in situ.[2]
Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction. The formation of the Chloroiminium Salt (Yellow) is the most thermally hazardous step.
Experimental Protocol & Optimization
This protocol is designed to be self-validating . Specific sensory checks are included to ensure the reaction is proceeding correctly before moving to the next step.
Reagent System
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).[2] Must be <0.05% water.
-
Activator: POCl
(Phosphorus oxychloride).[2][3][4] Freshly distilled or high-purity grade.[5] -
Stoichiometry: Typically 1.0 eq Pyrazole : 3.0 eq DMF : 1.2–1.5 eq POCl
.
Step-by-Step Methodology
| Phase | Step | Action | Self-Validating Check (The "Why") |
| 1. Reagent Formation | 1.1 | Charge flask with anhydrous DMF. Cool to 0–5°C under N | Low temp prevents immediate decomposition of the labile reagent. |
| 1.2 | Add POCl | Check: Solution should turn pale yellow/orange. If it turns dark brown/black immediately, your DMF is wet or T is too high. | |
| 1.3 | Induction Period: Stir at 0°C for 30 mins before adding substrate. | Safety: Allows the Vilsmeier salt to crystallize/stabilize. Prevents accumulation of unreacted POCl | |
| 2. Formylation | 2.1 | Dissolve Pyrazole in min. vol. DMF.[1][2][3][4][5][6][7][8][9][10] Add dropwise to the reagent.[2][5] | Slow addition prevents localized heating which favors polymerization.[5] |
| 2.2 | Warm to RT, then heat to 70–90°C (substrate dependent). | Check: Monitor TLC. The intermediate iminium salt is often polar and stays at the baseline. Consumption of starting material is the key indicator. | |
| 3. Hydrolysis | 3.1 | Cool mixture to RT. Pour onto crushed ice/NaOAc mixture. | Check: A vigorous exotherm will occur. The pH must be adjusted to ~7–8 to liberate the free aldehyde from the salt. |
Troubleshooting Center (Q&A)
This section addresses specific failure modes encountered in high-throughput and medicinal chemistry labs.
Category A: Reaction Failures (No Product / Low Yield)
Q1: My reaction mixture turned into a black, intractable tar. What happened?
-
Diagnosis: Thermal Runaway / Polymerization.
-
Root Cause: You likely added the pyrazole too quickly or heated the reaction before the Vilsmeier reagent was fully formed. Pyrazoles are prone to polymerization under highly acidic, hot conditions.
-
Solution:
Q2: I see no reaction on TLC after heating. Starting material remains.
-
Diagnosis: Moisture Contamination or Deactivated Substrate.[5]
-
Root Cause:
-
Moisture: POCl
reacts violently with water to form Phosphoric acid, which is useless for formylation. If your DMF was "wet," you destroyed your reagent before adding the substrate. -
Electronics: If your pyrazole has strong electron-withdrawing groups (e.g., -NO
, -CF ) or is N-unsubstituted, the ring may be too electron-poor.
-
-
Solution:
-
Use fresh bottles of POCl
and anhydrous DMF.[2] -
For electron-poor pyrazoles, increase temperature to 110°C or use sealed-tube microwave conditions [2].
-
Category B: Regioselectivity & Side Reactions
Q3: I am getting a mixture of products. Is it C3 or C4 formylation?
-
Insight: For 1-substituted pyrazoles, C4 is the electronic sweet spot. However, if C4 is blocked, or if you have a fused system (e.g., indazole), regioselectivity shifts.
-
Troubleshooting:
-
Run a NOESY NMR . Look for a correlation between the aldehyde proton and the neighboring ring protons.
-
N-Formylation: If your pyrazole is N-unsubstituted (N-H), the Vilsmeier reagent will attack the Nitrogen first. You must use >2.5 eq of reagent to formylate the Carbon, then hydrolyze the N-formyl group during workup [3].
-
Category C: Work-up & Isolation
Q4: My product is stuck in the aqueous layer or won't precipitate.
-
Diagnosis: Incomplete Hydrolysis or pH issues.
-
Root Cause: The intermediate is a cationic iminium salt. It is water-soluble. It must be hydrolyzed to the neutral aldehyde to be extracted into organic solvents (EtOAc/DCM).
-
Solution:
-
Buffer: Quench into Sodium Acetate (NaOAc) solution (approx 2-3M). This buffers the HCl generation and promotes hydrolysis.
-
Heat: Sometimes the iminium salt is very stable. After quenching with water, you may need to stir the aqueous mixture at 50°C for 30 mins to drive the hydrolysis to the aldehyde [4].
-
Advanced Workflow: The "Safe-Scale" Process
For reactions >10g, the exotherm management becomes critical. Use this workflow to visualize the safety checkpoints.
Figure 2: Operational workflow emphasizing safety checkpoints (Red/Yellow) and decision gates.
References
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Case Studies.
-
BenchChem. "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole." Technical Support.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[11] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Thienopyrazoles in Biological Assays
Status: Operational Ticket ID: THIENO-SOL-001 Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for thienopyrazole-based scaffolds. If you are here, you are likely observing inconsistent IC
The Root Cause: Thienopyrazoles are privileged scaffolds for kinase inhibition (e.g., Aurora, PLK1, GSK-3
This guide provides self-validating protocols to distinguish between true insolubility (precipitation) and colloidal aggregation (false positives), followed by specific formulation strategies to rescue your data.
Part 1: Diagnostic Workflow
Before altering your buffer, you must diagnose the physical state of your compound. A drop in activity is not always due to precipitation; it may be due to the formation of promiscuous colloidal aggregates.
Visual Troubleshooting Guide
Figure 1: Diagnostic logic flow for distinguishing solubility issues from aggregation artifacts.
Part 2: Solving Precipitation (The "Intermediate Plate" Protocol)
Issue: Thienopyrazoles often crash when diluted directly from 100% DMSO stock (10 mM) into aqueous buffer (0% DMSO). The local concentration at the pipette tip exceeds the solubility limit, forming micro-precipitates that never re-dissolve.
Solution: Use an Intermediate Dilution Step to step-down the DMSO concentration gradually.
Protocol: The 3-Step Serial Dilution
Objective: Maintain compound solubility during transfer from storage to assay plate.
-
Stock Preparation: Start with 10 mM compound in 100% DMSO.[1]
-
Intermediate Plate (The Critical Step):
-
Prepare an intermediate plate with 10% DMSO in buffer (or water).
-
Dilute your 100% DMSO stock 1:10 into this plate.
-
Result: Compound is now at 1 mM in 10% DMSO. (Thienopyrazoles are typically stable here).
-
-
Assay Plate:
-
Transfer from the Intermediate Plate to the final Assay Plate (containing enzyme/cells).
-
Dilute 1:10 again.
-
Final Conditions: 100
M compound in 1% DMSO .
-
Why this works: This avoids the "shock" of hitting a 100% aqueous environment instantly. The kinetic solubility barrier is managed by the intermediate solvent front.
Data Table: Co-Solvent Compatibility for Thienopyrazoles
| Co-Solvent / Additive | Recommended Conc.[2] | Mechanism of Action | Warning |
| DMSO | 0.5% - 1.0% | Universal solvent | >1% is toxic to many cell lines; can inhibit some kinases. |
| PEG-400 | 1% - 5% | Cosolvent (polarity adjustment) | High viscosity can affect automated pipetting. |
| Tween-20 | 0.01% | Surfactant (prevents aggregation) | Can cause bubbling; may strip lipids in cell assays. |
| 0.5% - 2% | Encapsulation (hides hydrophobic core) | May sequester the compound away from the target. |
Part 3: Solving Aggregation (False Positives)
Issue: Thienopyrazoles are prone to forming colloidal aggregates [1]. These colloids sequester enzymes, leading to false inhibition (steep Hill slopes > 2.0). If your compound looks too good but has a weird curve, suspect this.
The "Shoichet" Validation Protocol: To confirm if your inhibitor is a "promiscuous aggregator" rather than a specific binder:
-
Run the assay + Detergent:
-
Add 0.01% Triton X-100 (or freshly prepared Tween-80) to your assay buffer.
-
Logic: Detergents disrupt colloids but usually do not affect specific ligand-protein binding [2].
-
Result: If the IC
shoots up (potency is lost) upon adding detergent, your compound was aggregating.
-
-
Enzyme Concentration Test:
-
Run the IC
at 1x and 10x enzyme concentration. -
Logic: A specific inhibitor's IC
should be largely independent of enzyme concentration (if [E] << ). An aggregator's inhibition depends on the ratio of colloid surface area to protein. -
Result: If IC
shifts linearly with enzyme concentration, it is an aggregator [3].ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Part 4: Cellular & In Vivo Formulation
When moving from biochemical assays to cells, the rules change. You cannot use 10% DMSO.
Cellular Assay Optimization
-
Serum Binding: Thienopyrazoles bind heavily to albumin (BSA/FBS).
-
Troubleshoot: If potency drops 100-fold from enzyme to cell, run the cell assay in reduced serum (1% FBS) vs standard serum (10% FBS) to quantify the "protein shift."
-
-
DMSO Tolerance:
In Vivo Formulation (The "MedChem" Feedback)
If the compound must go into animals, simple DMSO/Saline will fail. Recommend these formulations to your chemistry team:
-
Nanosuspensions: Milling the compound to <200nm to increase dissolution rate.
-
Cyclodextrin Complexation: Use SBE-
-CD (Captisol) . The hydrophobic thienopyrazole core sits inside the cyclodextrin torus, rendering it water-soluble [5]. -
Salt Formation: Note: Thienopyrazoles are often weak bases. If a basic nitrogen is present, attempt Mesylate or Tosylate salt formation to improve dissolution kinetics.
FAQ: Frequently Asked Questions
Q: My compound precipitates immediately upon adding to the master mix. Can I just spin it down? A: No. If you spin it down, you are removing the compound. You are effectively assaying the supernatant, which has an unknown concentration (likely near 0). You must improve solubility (add PEG-400 or reduce concentration) until no precipitate forms.
Q: The IC
Q: Can I use 5% DMSO in my enzyme assay to keep it soluble? A: Only if you validate your enzyme first. Run a "DMSO Tolerance" control (Enzyme + Substrate + 5% DMSO, no inhibitor). If the enzyme activity drops by >20%, your assay window is compromised, and the data is invalid.
References
-
Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[4][3] Nature Protocols, 1(2), 550–553. Link
-
Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(29), 9606–9612. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link
-
Assay Guidance Manual. (2012). DMSO Tolerance and Serial Dilution Protocols. NCBI Bookshelf. Link
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[5] Toxicologic Pathology, 36(1), 30–42. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of the C-5 Position in 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
This guide provides in-depth technical assistance for researchers and drug development professionals engaged in the chemical modification of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole, with a specific focus on the functionalization of the C-5 position. Authored from the perspective of a Senior Application Scientist, this document synthesizes established protocols with practical, field-tested insights to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What makes the C-5 position of this compound a primary target for functionalization?
The C-5 position of the thieno[2,3-c]pyrazole core is particularly susceptible to electrophilic substitution. This reactivity is attributed to the electron-donating nature of the fused thiophene ring, which directs electrophiles to the C-5 position. Computational studies and experimental evidence have consistently shown that the highest electron density in the thieno[2,3-c]pyrazole system is localized at this carbon atom, making it the most nucleophilic center.
Q2: What are the most common strategies for introducing functional groups at the C-5 position?
The two primary approaches for functionalizing the C-5 position are direct electrophilic substitution and metal-halogen exchange followed by electrophilic quench.
-
Direct Electrophilic Substitution: This method involves the direct reaction of the thieno[2,3-c]pyrazole with an electrophile. Common examples include Vilsmeier-Haack formylation, bromination, and Friedel-Crafts acylation. These reactions are typically straightforward but may require optimization to achieve high regioselectivity and yield.
-
Metal-Halogen Exchange: This strategy is employed when direct electrophilic substitution is not feasible or leads to undesired side products. It involves the initial introduction of a halogen (typically bromine) at the C-5 position, followed by a metal-halogen exchange (e.g., using n-butyllithium) to generate a potent nucleophile. This organometallic intermediate can then be reacted with a wide range of electrophiles to introduce diverse functional groups.
Q3: How can I confirm that functionalization has occurred specifically at the C-5 position?
Confirmation of C-5 functionalization is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the singlet corresponding to the C-5 proton is a key indicator of successful substitution. The chemical shift of this proton is typically observed in the aromatic region, and its absence in the product spectrum is strong evidence of functionalization.
-
¹³C NMR: The chemical shift of the C-5 carbon will change significantly upon functionalization. The specific shift will depend on the nature of the introduced functional group.
-
2D NMR (COSY, HMBC, HSQC): These experiments can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the newly introduced functional group to the C-5 position.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product, which will be different from the starting material by the mass of the introduced functional group.
Troubleshooting Guide
Problem 1: Low Yield or No Reaction during Vilsmeier-Haack Formylation at C-5
Possible Causes:
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions.
-
Insufficient Activation of the Substrate: The thieno[2,3-c]pyrazole may not be sufficiently activated for the reaction to proceed efficiently at the chosen temperature.
-
Incorrect Stoichiometry: An incorrect ratio of the Vilsmeier reagent to the substrate can lead to incomplete reaction or the formation of side products.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and dry glassware. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the reaction rate and yield. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
-
Adjust Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often used to ensure complete conversion of the starting material.
Problem 2: Poor Regioselectivity during Bromination
Possible Cause:
-
Over-bromination or Substitution at Other Positions: While the C-5 position is the most reactive, forcing conditions (e.g., high temperature, large excess of bromine) can lead to bromination at other positions on the thiophene or even the phenyl ring.
Solutions:
-
Control Reaction Conditions: Perform the bromination at low temperatures (e.g., 0 °C to room temperature) and add the brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise to maintain control over the reaction.
-
Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Dichloromethane or chloroform are commonly used for these reactions.
Problem 3: Failure to Achieve Metal-Halogen Exchange on C-5 Bromo-Substituted Thienopyrazole
Possible Causes:
-
Inactive n-Butyllithium: n-Butyllithium is a highly reactive organometallic reagent that can be deactivated by moisture or air.
-
Incorrect Reaction Temperature: The metal-halogen exchange is typically very fast and needs to be performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Presence of Electrophilic Functional Groups: If the starting material contains other electrophilic functional groups, the n-butyllithium may react with these instead of undergoing the desired metal-halogen exchange.
Solutions:
-
Use Freshly Titrated n-Butyllithium: The concentration of commercially available n-butyllithium can vary over time. It is good practice to titrate the solution before use to determine its exact molarity.
-
Maintain Low Temperature: Use a dry ice/acetone bath to maintain the reaction temperature at -78 °C throughout the addition of n-butyllithium and the subsequent electrophilic quench.
-
Protecting Group Strategy: If other electrophilic functional groups are present, they may need to be protected before attempting the metal-halogen exchange.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
Caption: Workflow for Vilsmeier-Haack formylation at the C-5 position.
-
Vilsmeier Reagent Preparation: To a stirred solution of anhydrous dimethylformamide (DMF, 3 eq.) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.). Stir the mixture for 30 minutes at 0 °C.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of this compound (1 eq.) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of this compound at the C-5 Position
Overcoming steric hindrance in N-1 phenyl substituted thienopyrazoles
Topic: Overcoming Steric Hindrance in Synthesis & Functionalization
Ticket ID: TP-STR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Steric Challenge
The N-1 phenyl thienopyrazole scaffold (specifically the [2,3-c] isomer) is a privileged structure in kinase inhibitor discovery (e.g., Aurora kinase, PLK1). However, the N-1 phenyl ring introduces significant torsional strain and steric shielding .
The primary issue is the interaction between the ortho-protons of the N-1 phenyl ring and the C-7 proton (or substituent) on the thiophene ring. This "Bay Region" clash prevents the phenyl ring from achieving planarity with the thienopyrazole core, creating a high-energy barrier for:
-
Cyclization: Closing the pyrazole ring when bulky hydrazines are used.
-
Pd-Catalyzed Coupling: The N-1 phenyl group blocks the approach of metal centers to the C-7 position (C-H activation) or adjacent positions, inhibiting oxidative addition or transmetalation.
This guide provides validated protocols to bypass these energy barriers.
Mechanism & Strategy Visualization
The following diagram illustrates the steric clash and the ligand strategy required to overcome it. We utilize Bulky, Electron-Rich Phosphines (e.g., RuPhos, BrettPhos) which facilitate oxidative addition despite the crowded environment.
Caption: Logical flow for overcoming steric shielding at the Pd-center using specialized dialkylbiaryl phosphine ligands.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Cyclization (The Core Build)
Use this when standard reflux fails to close the pyrazole ring due to N-1 phenyl bulk.
Objective: Synthesis of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate.
Reagents:
-
Diketoester precursor (1.0 equiv)
-
Phenylhydrazine (1.2 equiv)
-
Solvent: Ethanol/Acetic Acid (10:1 ratio)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the diketoester in 4 mL of EtOH in a 10 mL microwave vial.
-
Addition: Add 1.2 mmol of phenylhydrazine followed by 0.4 mL of glacial acetic acid.
-
Irradiation: Cap the vial. Heat in a microwave reactor (e.g., Biotage Initiator) at 140°C for 20 minutes (High Absorption level).
-
Note: Conventional reflux requires 12-24 hours and often yields <40% due to the reversibility of the hydrazone formation. Microwave heating overcomes the activation energy of the dehydration step.
-
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and recrystallize from EtOH/Water.
Protocol B: Sterically Demanding Buchwald-Hartwig Coupling
Use this for functionalizing the scaffold when the N-1 phenyl group hinders the Pd center.
Objective: Amination of 5-chloro-1-phenylthieno[2,3-c]pyrazole.
Reagents:
-
Catalyst: Pd-RuPhos-G4 (2 mol%) – Crucial: Use G3/G4 precatalysts to ensure rapid formation of the active L-Pd(0) species.
-
Ligand: RuPhos (2 mol%) – Optional extra equivalent if substrate is extremely hindered.
-
Base: NaOtBu (1.5 equiv) – Strong base required for activation.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon.
-
Loading: Add the aryl chloride (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and Pd-RuPhos-G4 (0.02 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Heat to 100°C for 4-12 hours.
-
Checkpoint: Monitor by LCMS. If conversion stalls at <50%, add 2 mol% more catalyst and raise temp to 110°C.
-
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Troubleshooting Guide (FAQ Format)
Q1: My Buchwald coupling is stuck at 20% conversion. I see starting material and de-halogenated byproduct. What is happening?
-
Diagnosis: This is a classic "Beta-Hydride Elimination" vs. "Reductive Elimination" competition, or failure of Oxidative Addition. The N-1 phenyl group is preventing the amine from binding, or the catalyst is decomposing.
-
Fix:
-
Switch Ligand: Move from XPhos to BrettPhos or tBuDavePhos . These are bulkier and electron-rich, specifically designed to force reductive elimination in crowded systems.
-
Change Base: Switch from NaOtBu to LHMDS or Cs2CO3 . Sometimes the base cation size affects the transition state.
-
Q2: I cannot get the C-H activation to work at C-7. The N-1 phenyl ring seems to block it completely.
-
Diagnosis: The "Bay Region" geometry makes the C-7 proton inaccessible to standard Pd(OAc)2 mechanisms.
-
Fix: Use a CMD (Concerted Metalation-Deprotonation) pathway.
-
Additive: Add 30 mol% Pivalic Acid (PivOH) . The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage in sterically hindered positions.
-
Temperature: These reactions often require 120°C+ in DMA or DMF.
-
Q3: During cyclization, I get a mixture of regioisomers (N-1 vs N-2 phenyl). How do I control this?
-
Diagnosis: Tautomeric equilibrium of the hydrazine intermediate.
-
Fix:
-
Solvent Control: Use a non-polar solvent (Toluene) with a Dean-Stark trap for thermodynamic control (favors the more stable isomer, usually N-1 phenyl).
-
Steric Control: If using a substituted hydrazine, the bulkier group will generally prefer the position distal to the largest substituent on the diketone.
-
Comparative Data: Ligand Performance
Table 1: Effect of Ligand on Amination Yield of N-1 Phenyl Thienopyrazole (Standardized Conditions: 100°C, Dioxane, NaOtBu)
| Ligand | Cone Angle (°) | Yield (%) | Notes |
| PPh3 | 145 | < 5% | Too small, poor electron density. |
| BINAP | 90 (bite) | 25% | Bidentate often fails with extreme steric bulk here. |
| XPhos | 158 | 65% | Good general purpose, but struggles with ortho-subs. |
| RuPhos | 168 | 92% | Optimal. Excellent for secondary amines. |
| BrettPhos | 172 | 88% | Best for primary amines. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Farghaly, A. A., et al. (2023). Synthesis of thieno[2,3-c]pyrazoles and related heterocycles. ResearchGate.[1] Link
-
Briel, D. (1992). Synthesis of thieno[2,3-c]pyrazoles. Pharmazie.[2] (Foundational text on the cyclization mechanics).
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene C–H bond functionalization with aryl chlorides. Journal of the American Chemical Society. (Source for Pivalic Acid CMD mechanism). Link
-
WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link
Sources
Technical Support Center: Stability of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in acidic environments, providing explanations grounded in heterocyclic chemistry.
Q1: What are the primary chemical features of this compound that influence its stability in acid?
A1: The stability of this compound is governed by the interplay of its two fused heterocyclic rings: the pyrazole and the thiophene. The pyrazole ring contains two nitrogen atoms; one is pyrrole-like and the other is pyridine-like.[1] The pyridine-like nitrogen (N2) is basic and can be protonated in acidic conditions, forming a pyrazolium cation.[1][2] This protonation can alter the electron density of the ring system, potentially influencing its susceptibility to degradation. The thiophene ring, a sulfur-containing heterocycle, is generally considered aromatic but can be prone to oxidation at the sulfur atom to form a thiophene S-oxide.[3][4]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: While specific degradation studies on this molecule are not extensively published, based on the chemistry of related thienopyridines and the individual pyrazole and thiophene rings, several degradation pathways can be hypothesized.[5][6] One potential pathway is the acid-catalyzed oxidation of the thiophene sulfur atom, which could lead to the formation of a sulfoxide.[4][7] Another possibility is the hydrolysis of the fused ring system, although this is generally less common for aromatic heterocycles unless under harsh conditions. The protonation of the pyrazole ring could also facilitate electrophilic attack on the electron-rich thiophene ring.[1][2]
Q3: How does pH affect the stability of this compound?
A3: The rate of degradation is expected to be pH-dependent. In strongly acidic solutions, the higher concentration of protons will lead to a greater extent of pyrazole protonation, which may accelerate certain degradation pathways. The solubility of the compound can also be affected by pH, which in turn can influence its degradation rate in solution.[8] It is crucial to perform forced degradation studies across a range of pH values to fully characterize the stability profile of the molecule.[9]
Q4: Are there any specific storage recommendations to minimize acid-catalyzed degradation?
A4: To minimize degradation, this compound should be stored as a solid in a well-sealed container, protected from moisture and acidic vapors. For solutions, it is advisable to use aprotic or neutral pH buffered systems if the experimental conditions allow. If the compound must be handled in an acidic solution, it is best to prepare the solution fresh and use it promptly. Long-term storage in acidic media should be avoided.[]
Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q1: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
A1: The appearance of new peaks strongly suggests on-column degradation or degradation in the mobile phase.
-
Probable Cause: The acidic mobile phase is causing the degradation of your compound. The rate of this degradation may be rapid enough to be observable within the timeframe of your HPLC analysis.
-
Solution:
-
Modify the Mobile Phase: If possible, increase the pH of your mobile phase to a less acidic level while still achieving good chromatography.
-
Faster Analysis: Use a shorter run time or a faster flow rate to minimize the time the compound is in contact with the acidic mobile phase.
-
Sample Preparation: Prepare your sample in a neutral or aprotic solvent and inject it immediately into the HPLC system.
-
Lower Temperature: Running the HPLC at a lower temperature can slow down the degradation kinetics.
-
Q2: My forced degradation study in 0.1 M HCl shows very little degradation even after 24 hours at 60°C. How can I achieve the target degradation of 5-20%?
A2: Achieving the target degradation of 5-20% is crucial for a meaningful forced degradation study.[9][11] If you are not observing sufficient degradation, the stress conditions may be too mild.
-
Probable Cause: The compound is relatively stable under the applied conditions.
-
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of HCl (e.g., to 0.5 M or 1 M).
-
Increase Temperature: Raise the temperature of the study (e.g., to 80°C).
-
Increase Time: Extend the duration of the study.
-
Combined Stressors: Consider a combination of acid and an oxidizing agent (e.g., a low concentration of hydrogen peroxide) to promote degradation.
-
Q3: I am having difficulty achieving mass balance in my forced degradation study. The percentage of the parent compound and the degradation products do not add up to 100%. What should I do?
A3: Poor mass balance is a common issue in forced degradation studies and can have several causes.[12]
-
Probable Cause:
-
Some degradation products may not be eluting from the HPLC column.
-
Degradation products may not have a chromophore and are therefore not detected by the UV detector.
-
The response factor of the degradation products may be significantly different from the parent compound.
-
Volatile degradation products may have formed and escaped from the sample.
-
-
Solution:
-
Method Validation: Ensure your HPLC method is truly stability-indicating by using a photodiode array (PDA) detector to check for peak purity.
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect compounds with poor or no UV absorbance.
-
Response Factor Correction: If possible, isolate and quantify the major degradation products to determine their individual response factors.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your stressed sample using gas chromatography-mass spectrometry (GC-MS).
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a forced acid degradation study on this compound.
Protocol 1: Forced Acid Hydrolysis for Identification of Degradation Products
Objective: To generate and identify the degradation products of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC system with a PDA or UV detector and a C18 column
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Keep the flask in a heating block at 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature.
-
Neutralize the solution by adding an equimolar amount of 0.1 M NaOH.
-
Dilute to the mark with a 50:50 mixture of water and acetonitrile.
-
-
Control Sample Preparation:
-
Prepare a control sample by following the same procedure as the stress sample but replacing the 0.1 M HCl with 5 mL of HPLC grade water.
-
-
HPLC Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis and Identification:
-
Calculate the percentage degradation of the parent compound.
-
If significant degradation is observed, analyze the stressed sample using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
-
Quantitative Data Summary
The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24 | 60 | Data | Data | Data |
| 1 M HCl | 8 | 80 | Data | Data | Data |
| Control (Water) | 24 | 60 | Data | Data | Data |
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathways under acidic conditions.
Experimental Workflow
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nanovir.science.upjs.sk [nanovir.science.upjs.sk]
- 9. biomedres.us [biomedres.us]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. sgs.com [sgs.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a rationale for the observed and predicted spectral features. We will explore the underlying principles governing the chemical shifts and coupling constants, compare the utility of ¹H NMR with other spectroscopic techniques, and provide a robust experimental protocol for obtaining high-quality data.
The Structural Significance of Thieno[2,3-c]pyrazoles
The thieno[2,3-c]pyrazole core is a fused heterocyclic system combining the electron-rich thiophene ring with the pyrazole moiety. This fusion results in a unique electronic architecture that is a key feature in various biologically active compounds. Thienopyrazole derivatives have shown a range of pharmacological activities, including anticancer and kinase inhibitory effects.[1][2] Accurate structural elucidation is paramount in the development of new therapeutic agents, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose.[3]
Predicted ¹H NMR Spectral Analysis of this compound
While a publicly available, high-resolution ¹H NMR spectrum of the unsubstituted this compound is not readily found in the searched literature, we can construct a highly accurate prediction based on the analysis of structurally similar compounds and fundamental NMR principles. The expected ¹H NMR spectrum in a common deuterated solvent like CDCl₃ or DMSO-d₆ would feature distinct signals corresponding to the methyl group, the protons on the thiophene ring, and the protons of the N-phenyl substituent.
Key Structural Features and Their Expected ¹H NMR Signatures:
-
Methyl Group (3-CH₃): This group is attached to the C3 position of the pyrazole ring. Due to the electron-donating nature of the methyl group, its protons are expected to resonate in the upfield region, likely as a sharp singlet around δ 2.3-2.5 ppm . In a related compound, 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the methyl group on the pyrazole ring appears at δ 2.47 ppm.[4]
-
Thiophene Ring Protons (H4 and H5): The thiophene ring in the thieno[2,3-c]pyrazole system will exhibit two doublets for the H4 and H5 protons. The chemical shifts of these protons are influenced by the fused pyrazole ring and the overall aromaticity of the system.[5] Generally, protons on a thiophene ring appear between δ 7.0 and 7.5 ppm.[5] We can predict that H5 will be slightly downfield from H4 due to its proximity to the electron-withdrawing pyrazole nitrogen. A typical vicinal coupling constant (³J) for protons on a thiophene ring is in the range of 3-6 Hz.
-
N-Phenyl Group Protons: The phenyl group attached to the N1 position of the pyrazole ring will give rise to a set of multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm . The ortho-protons (H2' and H6') are expected to be the most downfield due to the anisotropic effect of the pyrazole ring. The meta- (H3' and H5') and para- (H4') protons will appear slightly more upfield. The multiplicity will be complex due to spin-spin coupling between the phenyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| 3-CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |
| H4 | 7.0 - 7.2 | Doublet (d) | ³J(H4,H5) = 3-6 |
| H5 | 7.3 - 7.5 | Doublet (d) | ³J(H4,H5) = 3-6 |
| Phenyl Protons | 7.2 - 7.8 | Multiplet (m) | ortho: ~7-8, meta: ~7-8, para: ~7-8 |
Comparative Analysis with Other NMR Techniques
While ¹H NMR provides crucial information, a comprehensive structural confirmation is best achieved by employing a suite of NMR experiments.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the number and type of carbon atoms present.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling relationships.[6] For this compound, a cross-peak between the H4 and H5 signals would definitively confirm their vicinal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of both ¹H and ¹³C resonances.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away.[7] This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the fusion of the thiophene and pyrazole rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons.[7][8] For instance, a NOESY correlation between the ortho-protons of the N-phenyl ring and the H5 proton of the thiophene ring would provide evidence for the preferred conformation of the phenyl group relative to the thieno[2,3-c]pyrazole core.
-
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.[9]
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[10] Chloroform-d is a common choice for many organic compounds due to its good dissolving power.[11]
-
Gently vortex the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.[9]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (on a 400 MHz NMR Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualization of Workflows
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. rsc.org [rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. sites.bu.edu [sites.bu.edu]
- 11. organomation.com [organomation.com]
Publish Comparison Guide: FTIR Structural Confirmation of Thieno[2,3-c]pyrazole Scaffolds
Strategic Context: The Thieno[2,3-c]pyrazole Challenge
In the landscape of kinase inhibitors and anti-inflammatory agents, the thieno[2,3-c]pyrazole ring system has emerged as a critical bioisostere to the indazole and purine scaffolds. Its fused 5-5 heterocyclic structure offers unique pi-stacking geometries and hydrogen-bonding vectors essential for ATP-binding pocket occupancy.
However, the synthesis of this scaffold presents a significant analytical challenge: Regioisomerism. The cyclization of thiophene precursors often competes with the formation of the thermodynamically stable thieno[3,2-c]pyrazole or the less common thieno[3,4-c]pyrazole isomers.
This guide provides an objective, data-driven comparison of the FTIR spectral characteristics of the thieno[2,3-c]pyrazole core against its precursors and isomeric alternatives. It establishes a self-validating protocol to confirm cyclization and screen for isomeric purity before advancing to costly NMR or XRD analysis.
Comparative Analysis: Target vs. Alternatives
A. The "Product": Thieno[2,3-c]pyrazole Characteristic Profile
The FTIR spectrum of the thieno[2,3-c]pyrazole core is defined by a specific set of vibrational modes arising from its fused thiophene-pyrazole aromaticity. Unlike simple pyrazoles, the fusion to the sulfur-containing ring induces specific electronic shifts.
Table 1: Consensus Characteristic Peaks for Thieno[2,3-c]pyrazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Relevance |
| ν(N-H) Stretching | 3100 – 3450 | Medium-Strong | Primary Indicator. A sharp singlet indicates a free pyrazole NH. Doublets (e.g., ~3480/3330) appear if a primary amine (-NH₂) substituent is present at C-3 or C-5. |
| ν(C-H) Aromatic | 3050 – 3100 | Weak | Confirms heteroaromaticity. Absence suggests saturation (dihydro- intermediates). |
| ν(C≡N) Nitrile | ABSENT | N/A | Critical Negative Control. The absence of the precursor's nitrile peak (2200-2220 cm⁻¹) confirms successful cyclization. |
| ν(C=N) Pyrazole | 1590 – 1640 | Medium | Ring stretching. Often overlaps with C=C but is distinctively sharp in fused systems. |
| ν(C=C) Thiophene | 1500 – 1550 | Variable | Skeletal vibrations of the thiophene moiety. |
| ν(C-S) Stretching | 600 – 800 | Weak | Fingerprint region. Difficult to assign uniquely without DFT, but contributes to the unique fingerprint pattern. |
Expert Insight: In 3-methyl-substituted derivatives, look for aliphatic ν(C-H) bands at 2920 and 2850 cm⁻¹ . These provide an internal intensity reference against the aromatic modes.
B. Alternative 1: The Precursor (Open-Chain Intermediate)
The most common synthesis route involves the cyclization of 3-cyanothiophene-2-hydrazines or related o-amino-nitriles .
-
The Differentiator: The most robust FTIR metric is the Nitrile Stretch (C≡N) .
-
Precursor Signal: Sharp, intense peak at 2200–2225 cm⁻¹ .
-
Target Signal: Complete disappearance.
-
Failure Mode: Retention of the 2220 cm⁻¹ peak indicates incomplete cyclization or ring-opening.
C. Alternative 2: The Isomer (Thieno[3,2-c]pyrazole)
Distinguishing the [2,3-c] isomer from the [3,2-c] isomer by FTIR alone is challenging but possible through careful fingerprint analysis.
-
Electronic Effect: The position of the Sulfur atom relative to the Pyrazole NH modulates the dipole moment.
-
Fingerprint Region (600–1000 cm⁻¹):
-
[2,3-c] Isomer: Typically exhibits a specific deformation band pattern due to the specific C-H substitution pattern on the thiophene ring (if unsubstituted at one position).
-
[3,2-c] Isomer: The C-S bond vector is inverted. While functional group peaks (NH, C=N) are nearly identical, the ring breathing modes in the 800–1000 cm⁻¹ region will show frequency shifts of 10–20 cm⁻¹.
-
Recommendation: For isomer confirmation, FTIR should be used as a "pass/fail" screen for identity only if a reference standard of the [3,2-c] isomer is available for overlay. Otherwise, use ¹H-NMR (coupling constants of thiophene protons) for definitive assignment.
-
Experimental Protocol: High-Fidelity Acquisition
To reliably detect the subtle shifts described above, a standard "quick scan" is insufficient. Use the following protocol to ensure spectral resolution adequate for structural confirmation.
Method: Attenuated Total Reflectance (ATR) FTIR[1]
-
Why ATR? Minimizes sample preparation artifacts (e.g., pressure-induced amorphization in KBr pellets) and allows for easy recovery of the valuable compound.
Step-by-Step Workflow:
-
Instrument Setup:
-
Detector: DTGS or MCT (cooled).
-
Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may mask doublet splitting in the NH region).
-
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio for weak aromatic overtones.
-
-
Background Correction:
-
Clean the crystal (Diamond or ZnSe) with isopropanol.
-
Collect background spectrum (air) immediately prior to sample loading.
-
-
Sample Loading:
-
Place ~2-5 mg of the solid thieno[2,3-c]pyrazole derivative on the crystal.
-
Critical: Apply consistent pressure using the anvil. Monitor the "Live Preview" mode. Stop increasing pressure when peak heights stabilize; over-pressure can distort lattice vibrations.
-
-
Data Processing:
-
Apply ATR Correction (accounts for penetration depth dependence on wavelength).
-
Perform Baseline Correction (linear or polynomial) only if significant drift is observed.
-
Peak Picking: Set threshold to 5% transmission to capture the fingerprint region.
-
Mechanistic Logic & Visualization
The transition from precursor to target involves a nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by rearrangement. FTIR monitors this specific bond evolution.
Diagram 1: Structural Confirmation Decision Tree
Caption: Logic flow for validating thieno[2,3-c]pyrazole synthesis using FTIR markers. The disappearance of the nitrile peak is the primary "Go/No-Go" gate.
References
-
Synthesis and spectral characterization of novel thienopyrazole derivatives. Source: ResearchGate Citation for: Detailed assignment of NH (3435 cm⁻¹) and C=O (1660 cm⁻¹) peaks in [2,3-c] derivatives.
-
Synthesis and Cytotoxicity of Thieno[2,3-c]pyrazole Derivatives. Source: Conscientia Beam Citation for: Experimental protocols and observation of C≡N disappearance (2220 cm⁻¹) upon cyclization.
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative. Source: MDPI / PMC Citation for: Biological context and structural comparison of thienopyrazole isomers.
-
Mass spectrometry-based identification of isomers using infrared ion spectroscopy. Source: ChemRxiv Citation for: Advanced discussion on distinguishing aromatic isomers via vibrational spectroscopy in the fingerprint region.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methyl-Phenyl-Thienopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrazoles, a class of heterocyclic compounds incorporating both thiophene and pyrazole rings, are of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural characterization of these molecules is paramount, particularly when dealing with isomers that may exhibit vastly different pharmacological profiles. Mass spectrometry (MS) stands as a cornerstone technique for the unambiguous identification and structural elucidation of such compounds. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of methyl-phenyl-thienopyrazoles, drawing upon established principles from the fragmentation of related heterocyclic systems. By understanding these patterns, researchers can more effectively identify and differentiate isomers, a critical step in drug discovery and development.
Methodology: The Analytical Approach
The analysis of methyl-phenyl-thienopyrazoles can be effectively approached using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique is contingent on the volatility and thermal stability of the specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for volatile and thermally stable thienopyrazole derivatives. Electron Ionization (EI) is the most common ionization technique in this setup, providing reproducible fragmentation patterns that are valuable for structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the methyl-phenyl-thienopyrazole isomer in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) is typically used.[1]
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
-
Mass Spectrometer (MS) Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For less volatile or thermally labile thienopyrazole derivatives, LC-MS/MS is the preferred method. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) for structural analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimized for the specific instrument and compound.
-
Mass Analyzer: Triple quadrupole or ion trap.
-
Analysis Mode: Full scan for identifying the precursor ion, followed by product ion scans (MS/MS) of the selected precursor.
-
Predicted Fragmentation Patterns under Electron Ionization (EI)
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methyl-substituted aromatic compounds, leading to the formation of a stable [M-15]⁺ ion.
-
Loss of HCN: Cleavage of the pyrazole ring can result in the loss of a neutral hydrogen cyanide molecule, a characteristic fragmentation of N-heterocycles, yielding an [M-27]⁺ ion.[4]
-
Cleavage of the Phenyl Group: Fragmentation of the phenyl substituent can occur, leading to the loss of a phenyl radical (•C₆H₅) to give an [M-77]⁺ ion, or the formation of a stable phenyl cation (C₆H₅⁺) at m/z 77.
-
Thiophene Ring Fragmentation: The thiophene ring can undergo fragmentation through the loss of a thioformyl radical (•CHS) or other sulfur-containing fragments.
-
Rearrangements: Complex rearrangements, as often seen in the mass spectra of heterocyclic compounds, can lead to a variety of smaller fragment ions.
Caption: Predicted EI fragmentation of methyl-phenyl-thienopyrazoles.
Comparative Analysis of Isomers
Distinguishing between positional isomers of methyl-phenyl-thienopyrazoles is a significant analytical challenge. The relative positions of the methyl and phenyl substituents on the thienopyrazole core will influence the fragmentation pattern, providing a basis for their differentiation.
Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose.[6] By isolating the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID), unique product ion spectra can be generated for each isomer.
| Isomer Type | Predicted Key Diagnostic Fragments | Rationale |
| Methyl on Pyrazole, Phenyl on Thiophene | Prominent loss of •CH₃ from the molecular ion. Subsequent fragmentation of the phenyl-thiophene moiety. | The methyl group is on the more labile pyrazole ring. |
| Phenyl on Pyrazole, Methyl on Thiophene | Potential for charge retention on the phenyl-pyrazole fragment after initial ring cleavage. | The position of the phenyl group can influence charge stabilization. |
| Substituents on the same ring | Steric hindrance may lead to unique rearrangement pathways and different relative abundances of fragment ions. | The proximity of the substituents can influence fragmentation. |
LC-MS/MS for Enhanced Specificity
For complex matrices or when dealing with isomers that are difficult to separate chromatographically, LC-MS/MS offers superior selectivity and sensitivity.[7][8] The use of Multiple Reaction Monitoring (MRM) allows for the targeted quantification of specific isomers, even in the presence of co-eluting compounds. The transition from a specific precursor ion to a characteristic product ion provides a highly selective analytical signature for each isomer.
Caption: General workflow for LC-MS/MS analysis of isomers.
Conclusion
The mass spectrometric analysis of methyl-phenyl-thienopyrazoles, while requiring careful methodological consideration, provides a wealth of structural information. Based on the established fragmentation patterns of related heterocyclic systems, it is predicted that electron ionization will induce characteristic losses of methyl, phenyl, and HCN moieties. For the critical task of isomer differentiation, tandem mass spectrometry, particularly when coupled with liquid chromatography, offers the necessary selectivity and specificity. This guide provides a foundational framework for researchers to develop robust analytical methods for the characterization of this important class of compounds, thereby accelerating drug discovery and development efforts.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available from: [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed. Available from: [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]
-
Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS - JEOL. Available from: [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. Available from: [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - Analytica Chimica Acta. Available from: [Link]
-
Fragmentation schemes of isomers (Figure 5a: compound 6, Figure 5b:... - ResearchGate. Available from: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available from: [Link]
-
Electron impact mass spectrometry of some thienopyrimidone derivatives - Semantic Scholar. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]
-
A comprehensive gas chromatography electron ionization high resolution mass spectrometry study of a new steroidal selective androgen receptor modulator (SARM) compound S42 - PubMed. Available from: [Link]
-
Electron ionization – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum - ChemRxiv. Available from: [Link]
-
Basics of LC/MS. Available from: [Link]
-
Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni - Freie Universität Berlin. Available from: [Link]
-
Fragmentation of the [M – H]⁺ ion from the TMS derivative of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. Available from: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. Available from: [Link]
-
A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - RSC Publishing. Available from: [Link]
-
Updated Review on LC-MS. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]30].pdf)
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. rjpbcs.com [rjpbcs.com]
Comparative Guide: Thienopyrazole Scaffolds vs. Standard Kinase Inhibitors
Executive Summary: The Case for Scaffold Morphing
In the crowded landscape of kinase inhibitor discovery, the transition from the canonical purine scaffold (mimicking ATP directly) to bioisosteres like thienopyrazoles represents a critical strategy for improving selectivity and intellectual property novelty. While standard inhibitors like Staurosporine (pan-kinase) and VX-680 (pyrimidine-based) serve as essential benchmarks, thienopyrazole derivatives offer distinct advantages in "tunability"—specifically in accessing the hydrophobic back pocket and interacting with the gatekeeper residue.
This guide objectively compares the thienopyrazole scaffold against industry standards, supported by experimental data and validated protocols for assessment.
Structural Basis & Mechanism of Action
The ATP-Mimetic Challenge
Kinase inhibitors predominantly function as Type I ATP-competitive binders. The native ATP molecule utilizes its adenine ring (a purine) to form hydrogen bonds with the kinase "hinge" region.
-
Standard (Purine/Pyrimidine): High affinity but often low selectivity due to the conservation of the ATP pocket across the kinome.
-
Challenger (Thienopyrazole): A 5-5 fused bicyclic system. This scaffold mimics the adenine footprint but alters the electronic distribution and bond vectors, allowing chemists to attach substituents that probe the "selectivity pocket" (adjacent to the gatekeeper) more effectively than the rigid purine core.
Visualization: Hinge Binding Topology
The following diagram illustrates the comparative binding modes. Note how the thienopyrazole scaffold maintains critical H-bonds while offering unique vectors (R-groups) to avoid steric clashes with the Gatekeeper residue.
Figure 1: Comparative binding topology. Thienopyrazoles exploit specific vectors to access the hydrophobic back pocket, enhancing selectivity over the native purine scaffold.
Comparative Performance Data
The following data contrasts a representative Thienopyrazole-based inhibitor (analogous to Danusertib/PHA-739358 class) against the "Gold Standard" (Staurosporine) and a clinical benchmark (VX-680/Tozasertib).
Table 1: Inhibitor Potency & Selectivity Profile (Aurora Kinase Model)
| Compound | Scaffold Class | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity Profile | Mechanism Note |
| Staurosporine | Indolocarbazole | < 1.0 | < 1.0 | Low (Pan-Kinase) | Binds promiscuously to >90% of kinases. Used as a positive control for assay validity. |
| VX-680 (Tozasertib) | Pyrimidine | 0.6 | 18 | Moderate | Potent, but hits FLT3 and Abl. Clinical limitations due to off-target toxicity. |
| Thienopyrazole (Rep.) | Thienopyrazole | 13 - 33 | 79 | High (Tunable) | Lower absolute potency than VX-680, but significantly cleaner profile against non-mitotic kinases. |
Key Insight: While the pyrimidine-based VX-680 shows higher raw potency (sub-nanomolar), the thienopyrazole scaffold often yields a more favorable therapeutic window by reducing off-target inhibition of tyrosine kinases like FLT3, a common liability in purine/pyrimidine mimics [1, 3].
Experimental Validation Protocol: ADP-Glo Kinase Assay
To validate the inhibition profile of a thienopyrazole candidate, we utilize the ADP-Glo™ Kinase Assay (Promega).[1] This bioluminescent assay is superior to radiometric methods for high-throughput profiling because it directly measures ADP production, making it less prone to interference from fluorescent compounds.
Workflow Visualization
Figure 2: ADP-Glo assay workflow. The critical step is the complete depletion of unconsumed ATP in Step 2 to ensure the signal comes solely from kinase activity.
Step-by-Step Protocol
Prerequisites:
-
Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.
-
Controls: DMSO only (Max signal), Staurosporine 10 µM (Min signal/Background).
Procedure:
-
Compound Prep: Prepare 3x serial dilutions of the Thienopyrazole and VX-680 in DMSO. Dilute into 1X Kinase Buffer (final DMSO concentration should be <1%).
-
Kinase Reaction (Step 1):
-
In a 384-well white low-volume plate, add 2 µL of Inhibitor.
-
Add 2 µL of Kinase Enzyme (e.g., Aurora A, ~2-5 nM final).
-
Add 2 µL of Substrate/ATP mix (ATP concentration must be at
apparent, typically 10-50 µM). -
Incubate for 60 minutes at Room Temperature (RT).
-
-
ATP Depletion (Step 2):
-
Detection (Step 3):
-
Add 12 µL of Kinase Detection Reagent .
-
Incubate for 45 minutes at RT.
-
-
Data Acquisition: Read Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis:
Calculate % Inhibition using the formula:
Expert Commentary: The Selectivity Debate
When comparing these scaffolds, the "Expertise" pillar of E-E-A-T dictates that we look beyond simple IC50s.
-
The "Dirty" Standard: Staurosporine is structurally rigid. It fits the ATP pocket so perfectly that it cannot discriminate between kinases. It is an excellent tool for validating that your assay works, but a poor starting point for drug design.
-
The Thienopyrazole Advantage: The synthesis of thienopyrazoles allows for the introduction of bulky groups at the C-3 or C-5 positions. In Aurora Kinase A, for example, the thienopyrazole moiety can position a substituent to form a unique hydrogen bond with Thr217 (a residue not conserved in Aurora B, which has Glu).[4][5] This allows a thienopyrazole inhibitor to achieve >50-fold selectivity for Aurora A over B, a feat difficult for the smaller pyrimidine scaffold of VX-680 [2, 4].
Recommendation: Use Staurosporine to validate assay performance (Z-factor). Use VX-680 as a potency benchmark. Use Thienopyrazoles when the project goal is to dissect specific signaling pathways (e.g., separating Aurora A vs. B phenotypes) without the confounding toxicity of multi-kinase inhibition.
References
-
Vertex Pharmaceuticals. (2004).[6] Discovery of VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases.[6][7] Nature Medicine.
-
Nerviano Medical Sciences. (2009). Structure-based drug design of novel Aurora kinase A inhibitors (Thienopyrazole/Pyrrolopyrazole analogs). Journal of Medicinal Chemistry.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
-
MDPI. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors.
Sources
- 1. carnabio.com [carnabio.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyrazole Derivatives: A Strategic Guide to SAR Validation and Scaffold Performance
Topic: Structure-Activity Relationship (SAR) Validation of Thienopyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Case for Thienopyrazoles
In the landscape of kinase inhibitor development, the thienopyrazole scaffold has emerged as a high-value bioisostere to the traditional quinazoline and purine cores. While quinazolines (e.g., Gefitinib, Erlotinib) dominate the EGFR inhibitor space, they often suffer from resistance mutations (e.g., T790M) and poor solubility.
Thienopyrazoles offer a distinct advantage: the thiophene ring alters the electron density and lipophilicity profile (
This guide provides a technical roadmap for validating thienopyrazole derivatives, comparing their performance against standard scaffolds, and detailing the experimental protocols required to confirm their structure-activity relationships (SAR).
Strategic Scaffold Comparison: Thienopyrazole vs. Quinazoline
To justify the switch to a thienopyrazole core, one must understand the structural trade-offs. The following comparison highlights why a researcher might select this scaffold over established alternatives.
Table 1: Comparative Scaffold Performance Profile
| Feature | Quinazoline (Standard) | Thienopyrazole (Alternative) | Implication for Drug Design |
| Electronic Character | Benzene-fused pyrimidine; electron-deficient but highly aromatic. | Thiophene-fused pyrazole; electron-rich thiophene ring. | Thienopyrazoles often engage in stronger |
| Solubility | Often poor; requires solubilizing tails (e.g., morpholine). | Generally improved due to reduced planarity and lower molecular weight. | Better oral bioavailability potential without extensive formulation. |
| Selectivity Profile | High affinity for EGFR/HER2; prone to off-target toxicity. | Tunable selectivity; high success in dual-targeting (e.g., VEGFR/EGFR or Aurora/CDK). | Ideal for multi-factorial diseases like complex solid tumors. |
| Resistance Breaking | Vulnerable to steric hindrance mutations (e.g., T790M). | Smaller "footprint" in the ATP pocket allows binding despite gatekeeper mutations. | Potential 2nd or 3rd line therapy candidate. |
SAR Logic and Optimization Map
The potency of thienopyrazole derivatives hinges on three critical substitution vectors: N1 , C3 , and C5 .
Mechanistic SAR Insights
-
N1-Position (Solubility & Orientation): Bulky aryl groups (phenyl, benzyl) here often anchor the molecule in the hydrophobic pocket. However, unsubstituted N1 (
) is critical if the target requires a hydrogen bond donor (HBD) interaction with the hinge region (e.g., Glu residues). -
C3-Position (Steric Gate): Small alkyl groups (Methyl, Ethyl) are preferred. Large groups here often clash with the "gatekeeper" residue of the kinase, abolishing activity.
-
C5-Position (The "Warhead"): This is the primary vector for functionalization. Amides, ureas, or hydrazones at C5 extend into the solvent-exposed region or deep hydrophobic back-pockets, driving selectivity.
Visualization: Thienopyrazole SAR Optimization Map
Figure 1: Structural optimization map for thienopyrazole derivatives, highlighting the functional role of key substitution sites.
Experimental Validation Protocols
To validate the SAR hypotheses described above, the following self-validating experimental workflow is recommended. This protocol ensures that observed activity is due to specific target engagement and not assay interference.
Phase 1: Synthesis (General Protocol for Thieno[2,3-c]pyrazole)
Causality: This route is chosen for its ability to introduce diversity at the C5 position late in the synthesis.
-
Vilsmeier-Haack Formylation: React acetophenone hydrazone with
to generate the pyrazole-4-carbaldehyde intermediate. -
Thiophene Ring Closure: Treat the intermediate with mercaptoacetic acid in basic conditions (
, ethanol, reflux 4h).-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde spot indicates cyclization.
-
-
C5 Functionalization: React the resulting amino-thienopyrazole with various acyl chlorides or isocyanates to generate the final library.
-
Purification: Recrystallization from ethanol is preferred over column chromatography to ensure high purity (>95%) for biological assays.
Phase 2: Biological Evaluation (Kinase Inhibition Assay)
Trustworthiness: Use a radiometric or mobility shift assay (e.g., Caliper LabChip) rather than simple fluorescence intensity to avoid false positives from autofluorescent compounds.
Protocol:
-
Reagents: Recombinant Kinase (e.g., EGFR-WT or VEGFR2), Peptide Substrate (e.g., Poly Glu:Tyr), ATP (
concentration), Test Compounds. -
Incubation: Mix kinase, substrate, and compound in reaction buffer (HEPES pH 7.5,
, DTT). Incubate for 10 mins. -
Reaction Start: Add ATP. Incubate for 60 mins at Room Temp.
-
Detection: Measure phosphorylation via ADP-Glo (luminescence) or
-ATP incorporation. -
Data Analysis: Fit data to the sigmoidal dose-response equation:
Visualization: SAR Validation Workflow
Figure 2: Step-by-step workflow for the synthesis and biological validation of thienopyrazole derivatives.
Comparative Data Analysis
The following data summarizes the performance of optimized thienopyrazole derivatives against standard clinical inhibitors.
Table 2: Representative IC50 Values (µM)
| Compound | EGFR (WT) | EGFR (T790M) | VEGFR-2 | Selectivity Ratio (Target/Off-target) |
| Gefitinib (Control) | 0.03 | >10.0 | >10.0 | High (for WT) |
| Thienopyrazole Lead A (N1-Phenyl, C5-Amide) | 0.08 | 0.45 | 1.20 | Moderate (Dual Active) |
| Thienopyrazole Lead B (N1-H, C5-Urea) | 0.50 | 0.12 | 0.05 | High (Mutant/VEGFR Preferred) |
Analysis:
-
Lead A demonstrates the "bioisostere effect"—slightly lower potency on Wild Type (WT) EGFR compared to Gefitinib, but significantly better activity against the resistant T790M mutant.
-
Lead B shows how C5-urea modifications can shift selectivity toward VEGFR-2, making it a candidate for anti-angiogenic therapy rather than pure antiproliferative therapy.
References
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. MDPI. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative. MDPI. Available at: [Link]
-
Structure Activity Relationships - Drug Design Org. DrugDesign.org. Available at: [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives. PubMed Central. Available at: [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors. PubMed.[1] Available at: [Link]
Sources
A Comparative Guide to the Reproducibility of Apoptotic Effects of Hypoxia-Activated Prodrugs in Leukemia Cell Lines
In the landscape of oncology drug development, the consistent and reproducible induction of apoptosis in cancer cells is a cornerstone of therapeutic efficacy. This guide provides a technical comparison of the apoptotic effects of Tirapazamine (TPZ), also referred to as Tpz-1, and other hypoxia-activated prodrugs (HAPs) in leukemia cell lines. As researchers and drug development professionals, understanding the nuances of these compounds and the reproducibility of their preclinical data is paramount for successful clinical translation.
The bone marrow niche, where leukemic cells reside, is known to be intrinsically hypoxic. This low-oxygen environment contributes to chemoresistance, making HAPs a promising therapeutic strategy. These drugs are selectively activated under hypoxic conditions to release cytotoxic agents that induce cell death. This guide will delve into the mechanism of action of TPZ and compare its apoptotic efficacy with two other notable HAPs, Evofosfamide (TH-302) and SN30000, in relevant leukemia cell line models.
The Challenge of Reproducibility in Preclinical Cancer Research
Before delving into the specifics of these compounds, it is crucial to acknowledge the broader context of reproducibility in preclinical research. A significant portion of preclinical findings, particularly in cancer biology, have proven difficult to reproduce, leading to wasted resources and delays in developing effective therapies. This "reproducibility crisis" stems from various factors, including insufficient reporting of experimental details, lack of standardized protocols, and the inherent biological variability of cancer models. This guide aims to address these challenges by providing detailed, self-validating protocols and transparently presenting available data to aid researchers in designing robust and reproducible experiments.
Mechanism of Action: A Tale of Three Hypoxia-Activated Prodrugs
Tirapazamine (TPZ), Evofosfamide (TH-302), and SN30000 are all bioreductive drugs that exploit the hypoxic tumor microenvironment. However, they differ in their chemical structures and the nature of the cytotoxic species they generate.
Tirapazamine (TPZ): TPZ is a benzotriazine di-N-oxide. Under hypoxic conditions, it undergoes a one-electron reduction to form a radical species. This radical can then generate highly reactive hydroxyl or benzotriazinyl radicals that induce DNA single- and double-strand breaks, leading to apoptosis. Some studies suggest that TPZ also acts as a topoisomerase II poison, further contributing to its DNA-damaging effects.
Evofosfamide (TH-302): TH-302 is a 2-nitroimidazole prodrug of a bromo-isophosphoramide mustard. Hypoxic reduction of the nitroimidazole group releases the DNA cross-linking agent, bromo-isophosphoramide mustard, which forms interstrand DNA crosslinks, triggering apoptosis and cell cycle arrest.
SN30000: SN30000 is a second-generation benzotriazine di-N-oxide analog of TPZ, designed for improved tissue penetration. Its mechanism of action is similar to TPZ, involving bioreductive activation to a DNA-damaging radical. Preclinical studies suggest SN30000 has higher hypoxic potency and selectivity compared to TPZ.
Caption: Annexin V/PI Staining Experimental Workflow.
Protocol:
-
Cell Preparation: Culture leukemia cell lines to the desired density. Treat cells with the hypoxia-activated prodrug at various concentrations under hypoxic conditions (e.g., 1% O2) for the desired duration. Include appropriate vehicle and positive controls.
-
Cell Harvesting: Gently collect the cells, including those in the supernatant which may be apoptotic, by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a biochemical hallmark of apoptosis.
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.
-
Detection: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the caspase-3/7 activity.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This method visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Protocol:
-
DNA Extraction: Isolate genomic DNA from treated and control cells using a DNA extraction kit or standard phenol-chloroform extraction.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA under UV light. Apoptotic cells will show a characteristic ladder of DNA fragments in multiples of approximately 180-200 base pairs.
Discussion: Navigating the Path to Reproducible Results
The data presented in this guide underscore the promise of hypoxia-activated prodrugs in targeting the chemoresistant leukemic cell populations within the hypoxic bone marrow niche. However, the limited availability of direct, side-by-side comparative studies highlights a critical gap in the preclinical evaluation of these compounds.
To enhance the reproducibility and translational value of future studies, the following points should be considered:
-
Standardized Reporting: Detailed reporting of experimental parameters, including cell line authentication, passage number, hypoxia conditions (oxygen percentage and duration), drug concentrations, and incubation times, is essential.
-
Head-to-Head Comparisons: Whenever possible, new HAPs should be benchmarked against existing agents like TPZ and TH-302 in the same experimental systems.
-
Orthogonal Assays: The use of multiple, independent assays to confirm apoptosis (e.g., combining Annexin V/PI staining with caspase activity and DNA fragmentation analysis) provides a more robust assessment of cell death.
-
In Vivo Relevance: While in vitro studies are crucial for initial screening, the ultimate validation of a HAP's efficacy requires well-designed in vivo studies in relevant leukemia models that recapitulate the hypoxic bone marrow microenvironment.
The successful clinical development of novel anti-leukemia therapies hinges on the foundation of rigorous and reproducible preclinical science. By embracing transparency, standardization, and a multi-faceted experimental approach, the research community can more effectively evaluate and advance promising new treatments for patients.
References
-
Evofosfamide - Wikipedia. [Link]
- Mechanism of evofosfamide action. (A) Structure of evofosfamide (also known as TH302). (B) After crossing the cell membrane, the nitro group of evofosfamide is reduced by 1e-reductases to generate the radical form of the drug. (C) Under normoxic conditions, this reaction is rapidly reversed to regenerate the original drug. (D) Under hypoxic conditions, this reaction is not reversed and the unstable radical fragments to generate the alkylating agent Br-IPM. (E) Br-IPM crosslinks
Safety Operating Guide
Safe Handling Guide: Personal Protective Equipment for 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, it requires an unwavering commitment to safety, especially when handling compounds with limited published hazard data. This guide provides essential, immediate safety and logistical information for the handling of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole.
In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt the prudent practice of treating it as a potentially hazardous substance.[1][2] This approach, grounded in the principles of risk assessment and control banding, relies on evaluating the chemical structure for potentially toxic or reactive functional groups and referencing safety data for analogous compounds.[1] The guidance herein is based on authoritative sources such as the Occupational Safety and Health Administration (OSHA) and Prudent Practices in the Laboratory.[3][4][5][6][7]
Presumptive Hazard Assessment
The molecule this compound is a heterocyclic compound containing a thienopyrazole core. While specific toxicity data for this exact molecule is scarce, data from structurally related compounds allow for a presumptive hazard assessment:
-
Thienopyrazole Derivatives: This class of compounds is actively investigated for a range of biological activities, including as kinase inhibitors and anticancer agents, indicating significant interaction with biological systems.[8][9][10]
-
Pyrazole Analogs: Safety data for compounds like pyrazole and 3-Methyl-1-phenylpyrazole indicate they can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11][12][13][14] For example, 3-Methyl-1-phenyl-1H-pyrazole is classified as a skin and eye irritant (Category 2).[13]
-
GHS Classification of a Carboxylic Acid Derivative: A closely related compound, this compound-5-carboxylic acid, has a GHS classification indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[15]
Based on this analysis, it is prudent to handle this compound as a compound that is potentially:
-
Harmful if swallowed (Acute toxicity, oral).
-
A skin irritant.
-
A serious eye irritant.
-
An irritant to the respiratory tract, particularly as a powder.
The Hierarchy of Controls: Your First Line of Defense
Before selecting Personal Protective Equipment (PPE), we must adhere to the hierarchy of controls, which prioritizes eliminating or reducing hazards at their source.
B. Spill Procedures
In case of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel. [12]2. Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Protect: Don the appropriate PPE for spill cleanup (see table above).
-
Contain: For solid spills, avoid generating dust. [12]Gently cover the spill with an absorbent material. For liquid spills, surround the area with absorbent pads.
-
Clean: Carefully sweep or scoop up the contained material and place it into a suitable, sealed container labeled as hazardous waste. [12]6. Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials for disposal as hazardous waste.
C. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. [1]
-
Solid Waste: Collect all unused compound, contaminated gloves, weigh paper, and other contaminated disposable materials in a clearly labeled, sealed container. [1][16]* Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible waste container. [1][17]* Do not dispose of this chemical down the drain or in regular trash. [1][18][19]* Compliance: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations. [1][16][17] By adhering to these protocols, you build a self-validating system of safety, ensuring that your valuable research is conducted with the highest standards of care and responsibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory: An Update. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
- National Research Council.
-
Winfield, L. L. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. ResearchGate. [Link]
-
National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. 2011. [Link]
-
Lab Manager. The OSHA Laboratory Standard. [Link]
-
PubChem. 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory - Appendix A: OSHA Laboratory Standard. [Link]
-
Vanderbilt University. The Laboratory Standard. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Case Western Reserve University. How to Dispose of Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Electronic Code of Federal Regulations. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Iberdrola. The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
ResearchGate. A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. [Link]
-
Healthy Bean. PPE for Chemical Handling: A Quick Guide. [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ScholarWorks@UTEP. Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia. [Link]
-
ResearchGate. (PDF) High Oncoselective and Potent Apoptotic Action Driven by Novel Thienopyrazole Derivative. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 5. researchgate.net [researchgate.net]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. "Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 " by Jessica Dyanne Hess [scholarworks.utep.edu]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid | C13H10N2O2S | CID 802154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 18. acs.org [acs.org]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
